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  • Product: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride
  • CAS: 1028458-52-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physiochemical Profiling and Synthetic Integration of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the selection of robust, versatile buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the selection of robust, versatile building blocks (synthons) is critical for accelerating lead optimization. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride has emerged as a highly privileged scaffold in the design of kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I frequently observe that the successful integration of this compound relies heavily on understanding its exact physiochemical properties and the behavioral differences between its free base and hydrochloride salt forms. This whitepaper provides an authoritative breakdown of its molecular identity, the mechanistic rationale for its use, and self-validating protocols for its analytical characterization and synthetic application.

Core Physiochemical Data

A common point of failure in early-stage synthesis is stoichiometric miscalculation due to conflating the free base with the hydrochloride salt. The quantitative data below summarizes the exact specifications for the hydrochloride salt form[1][2].

PropertyValue
Chemical Name (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride
Common Synonyms (5-(tert-Butyl)-1H-pyrazol-3-yl)methanamine hydrochloride
CAS Registry Number 1028458-52-7 (HCl Salt) / 936940-66-8 (Free Base)[2][3]
Molecular Formula C₈H₁₆ClN₃ (or C₈H₁₅N₃ · HCl)[1]
Molecular Weight 189.69 g/mol [1][2]
Free Base Molecular Weight 153.22 g/mol [4]
Appearance Off-white to white crystalline powder
SMILES Cl.CC(C)(C)C1=NNC(CN)=C1[1]

Structural & Mechanistic Rationale in Drug Design

The architecture of this molecule is not accidental; every functional group serves a specific mechanistic purpose in medicinal chemistry:

  • The Pyrazole Core: This heteroaromatic ring acts as an excellent bioisostere for phenyl rings or amides. It serves as both a hydrogen bond donor (N-H) and acceptor (N), allowing for complex interaction networks within target protein binding pockets (such as the ATP-binding site of kinases).

  • The tert-Butyl Substituent: The inclusion of a bulky tert-butyl group provides immense steric shielding. Causality: This steric bulk physically blocks Cytochrome P450 enzymes from accessing adjacent positions on the pyrazole ring, significantly reducing metabolic degradation and improving the drug candidate's in vivo half-life. Furthermore, it increases the overall lipophilicity (LogP), aiding in cellular membrane permeability.

  • The Hydrochloride Salt Form: Causality: Primary amines (-CH₂NH₂) in their free base form are highly nucleophilic and prone to rapid oxidation or carbamate formation upon exposure to atmospheric CO₂. Supplying and storing this building block as a hydrochloride salt protonates the amine (-CH₂NH₃⁺ Cl⁻), rendering it chemically inert during storage, vastly improving shelf-life, and increasing its crystallinity for precise gravimetric weighing.

Analytical Validation Workflows

Before committing this building block to a multi-step synthesis, its identity and purity must be verified. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: LC-MS Profiling

Objective: Confirm the mass and purity of the pyrazole building block.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of the polar hydrochloride salt while remaining fully compatible with the reverse-phase mobile phase.

  • System Setup: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) maintains the protonation state of the primary amine. This prevents secondary electrostatic interactions with free silanols on the silica stationary phase, which is the primary cause of peak tailing in amine analysis.

  • Self-Validation Step: Inject a 1.0 µL blank (Methanol only) immediately prior to the sample.

    • Causality: This establishes a clean baseline and definitively rules out column carryover or background contamination from previous analytical runs.

  • Execution: Run a linear gradient of 5% to 95% B over 3.0 minutes. Monitor via UV (210 nm / 254 nm) and ESI+ MS.

    • Validation Metric: The mass spectrometer will detect the ionized free base. Look for the dominant [M+H]+ peak at m/z=154.1 .

Protocol B: ¹H-NMR Characterization

Objective: Confirm structural integrity and rule out regioisomeric impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: While the free base is soluble in CDCl₃, the hydrochloride salt requires a highly polar, aprotic solvent like DMSO- d6​ to ensure complete dissolution and sharp, highly resolved spectral lines.

  • Self-Validation Step: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.0 ppm reference point. This self-calibrates the spectrum, ensuring chemical shifts are accurate regardless of ambient temperature variations or minor solvent impurities.

  • Acquisition & Interpretation: Acquire 16-32 scans on a 400 MHz spectrometer. Key diagnostic signals include:

    • ~1.25 ppm (singlet, 9H): Confirms the intact tert-butyl group.

    • ~4.00 ppm (broad singlet/doublet, 2H): The methylene bridge (-CH₂-).

    • ~8.00 - 8.50 ppm (broad, 3H): The protonated amine (-NH₃⁺). Note: This signal will disappear if a D₂O exchange experiment is performed.

Analytical_Workflow S1 Sample Prep (1 mg/mL in MeOH) S2 LC-MS Analysis (ESI+, C18 Column) S1->S2 S3 1H-NMR Spectroscopy (DMSO-d6) S1->S3 S4 Data Validation (Mass = 154.1 [M+H]+) S2->S4 m/z confirmation S3->S4 Structural integrity

Figure 1: Self-validating analytical workflow for confirming structural identity and purity.

Synthetic Integration: Amide Coupling Methodology

The most common application of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is its integration into larger scaffolds via amide bond formation. Because it is supplied as an HCl salt, specific synthetic precautions must be taken.

Protocol C: Standardized HATU-Mediated Amide Coupling
  • Pre-activation of the Electrophile: In a dry vial, dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (to achieve a 0.2 M concentration). Stir at room temperature for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. Pre-activating the acid before introducing the amine prevents the amine from directly attacking the coupling reagent, which would form unwanted guanidinium byproducts.

  • In Situ Freebasing: In a separate vial, suspend 1.1 equivalents of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. DIPEA is explicitly chosen over simpler bases (like triethylamine) because its severe steric hindrance prevents it from acting as a competing nucleophile against the activated ester.

  • Coupling: Transfer the neutralized amine solution into the pre-activated acid mixture. Stir at room temperature for 1-2 hours.

  • Self-Validation Step: After 1 hour, withdraw a 5 µL aliquot, quench it in 100 µL of 1:1 Methanol/Water, and inject it into the LC-MS.

    • Causality: This real-time validation confirms the disappearance of the starting carboxylic acid mass and the emergence of the target product mass, dictating exactly when to terminate the reaction and begin purification.

Synthetic_Workflow A Carboxylic Acid Partner (Target Scaffold) B Activation Phase (HATU / DMF) A->B Pre-activation (5 min) E Nucleophilic Attack (Amide Bond Formation) B->E C (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl D In Situ Freebasing (DIPEA, 3.0 eq) C->D Neutralization D->E Addition to activated ester F Purified Lead Compound (Prep-HPLC) E->F Reaction completion (1-2 h)

Figure 2: Standardized amide coupling workflow utilizing in situ freebasing of the hydrochloride salt.

References

  • ChemSrc Chemical Database. "CAS 1028458-52-7 | (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride". ChemSrc. Available at:[Link]

  • ChemBK Database. "(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride Properties". ChemBK. Available at: [Link]

Sources

Exploratory

Mechanism of action of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride derivatives

Pharmacological Profiling and Mechanism of Action of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Derivatives in Targeted Therapeutics Executive Summary As of 2026, the rational design of targeted kinase inhibitors relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Mechanism of Action of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Derivatives in Targeted Therapeutics

Executive Summary

As of 2026, the rational design of targeted kinase inhibitors relies heavily on privileged molecular scaffolds that can precisely navigate the complex topography of enzyme active sites. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS 1028458-52-7)[1] and its free base counterpart (CAS 936940-66-8)[2] serve as foundational building blocks in medicinal chemistry. When derivatized into ureas or amides, this pharmacophore yields highly potent Type II allosteric kinase inhibitors . This whitepaper dissects the structural biology, mechanism of action, and experimental workflows required to develop and validate therapeutics derived from this core structure.

Pharmacophore Rationale & Structural Biology

The efficacy of (3-tert-butyl-1H-pyrazol-5-yl)methylamine derivatives stems from the synergistic interaction of its three distinct structural motifs:

  • tert-Butyl Anchor: This bulky, highly lipophilic group is designed to project deep into the hydrophobic allosteric pocket of kinases[2]. This pocket is uniquely exposed during specific conformational shifts, making the tert-butyl group critical for achieving high target selectivity.

  • Pyrazole Core: Acting as a rigid bioisostere for aromatic rings, the pyrazole provides defined hydrogen bond donor and acceptor vectors. It frequently interacts with the kinase hinge region or the gatekeeper residue, securing the molecule within the ATP-binding cleft[3].

  • Methylamine Linker: The inclusion of an sp3-hybridized methylene (-CH2-) bridge between the pyrazole and the amine provides a critical degree of rotational freedom. This allows the derivative to adopt a "bent" conformation to traverse the narrow channel between the ATP-binding site and the allosteric pocket—a distinct structural advantage over rigid aniline-based inhibitors[3].

  • Hydrochloride Salt Form: In early-stage synthetic workflows, the hydrochloride salt is utilized to ensure chemical stability, prevent ambient oxidation of the primary amine, and provide predictable stoichiometry for high-throughput parallel synthesis[1].

Mechanism of Action: Type II Allosteric Modulation

Derivatives of this scaffold primarily function as Type II kinase inhibitors . Unlike Type I inhibitors that merely compete with ATP in the active site, Type II inhibitors target the inactive conformation of the kinase[3].

Kinases utilize a highly conserved Asp-Phe-Gly (DFG) motif in their activation loop to regulate catalytic activity. When the kinase is inactive, the DFG motif flips outward (DFG-out ), exposing an adjacent allosteric hydrophobic pocket.

  • The tert-butyl group of the derivative anchors into this newly exposed allosteric pocket.

  • The urea or amide linker (synthesized from the methylamine group) establishes a critical hydrogen-bonding network with the conserved glutamate in the αC-helix and the aspartate of the DFG motif[3].

  • The pyrazole ring binds to the hinge region, blocking ATP entry.

By stabilizing the DFG-out state, these derivatives lock the kinase in a catalytically dead conformation, effectively arresting downstream signaling pathways (e.g., preventing TNF-α production in p38 MAPK inflammatory pathways)[4].

MOA Ligand Derivative Binding (t-Butyl Pyrazole Core) Allosteric Hydrophobic Pocket (DFG-Out State) Ligand->Allosteric t-Butyl anchor Hinge Hinge Region (H-Bond Network) Ligand->Hinge Pyrazole N-H Kinase Kinase Inactivation (e.g., p38 MAPK / c-Src) Allosteric->Kinase Stabilizes inactive state Hinge->Kinase Blocks ATP entry Downstream Signal Arrest (Reduced Inflammation) Kinase->Downstream Prevents phosphorylation

Fig 1: Kinase DFG-out stabilization and downstream signal arrest by pyrazole derivatives.

Quantitative Target Profiling

Derivatives of the (3-tert-butyl-1H-pyrazol-5-yl)methylamine scaffold have been extensively profiled against various kinase targets, demonstrating nanomolar potency. A notable example is the derivative registered under PubChem CID 25174101[5], which exhibits powerful allosteric modulation.

Table 1: Representative Binding Affinities of Pyrazole-Methylamine Derivatives

Target KinaseConformation StateBinding AffinityStructural Interaction
p38α (MAPK14) DFG-out (Inactive)Kd = 12 nM[6]t-Butyl anchors in allosteric pocket
MAPK9 DFG-out (Inactive)IC50 = 70 nM[6]Pyrazole H-bonds to hinge region
c-Src (WT) DFG-out (Inactive)IC50 < 50 nM[3]Urea linker H-bonds to αC-helix Glu
c-Src (T338M) DFG-out (Mutant)IC50 > 1000 nM[3]Steric clash at mutated gatekeeper

Experimental Workflows and Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating, causality-driven protocols.

Protocol 1: Synthesis of Type II Inhibitor Derivatives (Urea Coupling)

This protocol details the conversion of the building block into a functional Type II inhibitor.

  • Freebasing: Suspend 1.0 eq of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The starting material is an unreactive salt. DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the primary amine for nucleophilic attack. Its steric bulk ensures it does not compete with the amine during the coupling phase.

  • Electrophile Coupling: Cool the reaction to 0°C. Add 1.0 eq of the target aryl isocyanate dropwise.

    • Causality: Isocyanate coupling is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing the isocyanate from dimerizing or reacting with ambient moisture.

  • Orthogonal Validation: Quench the reaction and monitor via LC-MS.

    • Causality: A self-validating step to confirm the disappearance of the starting free base mass (m/z 153) and the appearance of the target urea mass prior to preparative HPLC purification.

Protocol 2: TR-FRET Kinase Binding Assay

This protocol validates the DFG-out binding affinity of the synthesized derivatives.

  • Tracer Selection: Utilize a fluorescently labeled kinase tracer specifically engineered to bind the DFG-out conformation of the target (e.g., p38α).

  • Equilibration: Incubate recombinant kinase, the tracer, and a serial dilution of the synthesized derivative in a 384-well microplate for 60 minutes at room temperature.

    • Causality: Type II inhibitors often exhibit slow association kinetics due to the required conformational shift of the kinase. A 60-minute incubation allows the system to reach thermodynamic equilibrium, which is strictly required for accurate Kd determination.

  • Signal Detection: Measure using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: Small molecule derivatives often exhibit auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This guarantees a high signal-to-noise ratio and trustworthy data.

Workflow Step1 1. Freebasing (DIPEA in DMF) Step2 2. Electrophile Coupling (Isocyanate/Acid) Step1->Step2 Generates nucleophile Step3 3. LC-MS Validation (Mass/Purity Check) Step2->Step3 Amide/Urea formation Step4 4. TR-FRET Assay (Target Affinity) Step3->Step4 Purity >95% required

Fig 2: Synthesis and validation workflow for (3-tert-butyl-1H-pyrazol-5-yl)methylamine derivatives.

References

  • ChemBK: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS 1028458-52-7). Retrieved from[Link][1]

  • BindingDB: Enzyme Inhibition Constant Data - BDBM31825. Retrieved from [Link][6]

  • ACS Publications: Targeting Gain of Function and Resistance Mutations in Abl and KIT by Hybrid Compound Design. Journal of Medicinal Chemistry. Retrieved from[Link][3]

  • NIH PubChem: 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea (CID 25174101). Retrieved from [Link][5]

  • MDPI: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Retrieved from [Link][4]

Sources

Foundational

A Technical Guide to the Crystallographic Analysis and 3D Structure of Pyrazole Derivatives: A Case Study Approach

This guide provides a comprehensive overview of the principles and methodologies for determining the three-dimensional structure of pyrazole-containing compounds, a class of molecules with significant interest in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the three-dimensional structure of pyrazole-containing compounds, a class of molecules with significant interest in drug development. While crystallographic data for the specific compound, (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, is not publicly available at the time of this writing, this document will use a closely related, structurally characterized pyrazole derivative as a case study to illustrate the complete workflow from crystal growth to structural refinement and analysis. The insights and protocols described herein are directly applicable to researchers and scientists engaged in the structural elucidation of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of their atomic arrangement through techniques like single-crystal X-ray diffraction is of paramount importance for structure-activity relationship (SAR) studies and rational drug design.

The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystals

The first and often most challenging step in a crystallographic analysis is obtaining high-quality single crystals.[2][3] For a typical organic molecule like a pyrazole derivative, the ideal crystal for diffraction should be a single, unflawed entity with dimensions in the range of 0.1 to 0.5 mm.[3]

Proven Crystallization Protocols for Pyrazole Derivatives

Slow evaporation and vapor diffusion are commonly employed techniques for growing crystals of pyrazole compounds. The key to success is to allow the crystals to form slowly, as rapid crystallization often leads to poorly ordered or polycrystalline material.[2]

Protocol: Slow Evaporation

  • Solvent Selection: Begin by dissolving the pyrazole compound in a suitable solvent or solvent mixture in which it is sparingly soluble. For pyrazole derivatives, solvents such as acetonitrile, ethanol, or mixtures with water can be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

  • Controlled Evaporation: Cover the vessel containing the solution with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol: Vapor Diffusion

  • Solution Preparation: Dissolve the pyrazole compound in a "good" solvent in which it is highly soluble.

  • Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but the "good" solvent is miscible.

  • Diffusion: The vapor of the "poor" solvent slowly diffuses into the "good" solvent, gradually reducing the solubility of the pyrazole compound and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4][5]

The Diffraction Experiment: From Crystal to Diffraction Pattern

The core of the experiment involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern.[6] Modern diffractometers consist of an X-ray source, a sample holder (goniometer), and a detector.[5]

Experimental Workflow:

experimental_workflow crystal_selection Crystal Selection & Mounting diffractometer Data Collection on Diffractometer crystal_selection->diffractometer Mount on Goniometer data_processing Data Processing & Reduction diffractometer->data_processing Raw Diffraction Images structure_solution Structure Solution data_processing->structure_solution Integrated Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Analysis structure_refinement->validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A complete sphere or hemisphere of diffraction data is collected by rotating the crystal in the X-ray beam.[5] The collected diffraction images are then processed to integrate the intensities of each reflection. This process, often termed "data reduction," yields a list of merged intensities and their corresponding standard errors.[7]

Structure Solution and Refinement: From Data to a 3D Model

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the diffracted X-rays, not their phases.[6][8]

Solving the Phase Problem

For small molecules like pyrazole derivatives, direct methods are typically successful in determining the initial phases. These methods use statistical relationships between the intensities of the reflections to derive a set of probable phases, which are then used to calculate an initial electron density map.

Model Building and Refinement

From the initial electron density map, an atomic model of the molecule can be built. This model is then refined in iterative cycles to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[8] The quality of the final model is assessed by the R-factor, which should ideally be as low as possible.[6]

Case Study: Crystallographic Data of a Substituted Pyrazole

As a proxy for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, we will consider the crystallographic data for a similar published structure, such as 3,5-bis(t-butyl)-1H-pyrazol-4-amine.[9] While the specific bond lengths and angles will differ, the general structural features and the methodologies for their determination are analogous.

Table 1: Representative Crystallographic Data for a Substituted Pyrazole Derivative

ParameterValue
Chemical FormulaC₁₁H₂₁N₃
Formula Weight195.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2439(9)
b (Å)9.7110(6)
c (Å)11.9008(9)
β (°)112.832(9)
Volume (ų)1197.63(17)
Z4
R-factor0.0775

Data is representative and based on a published structure of a similar pyrazole derivative.[9]

Structural Analysis and Interpretation

The refined 3D structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles can be determined from the final atomic coordinates. For a pyrazole derivative, key parameters include the planarity of the pyrazole ring and the orientation of the substituents.

Intermolecular Interactions

In the crystalline state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of a hydrochloride salt, the hydrogen bonding between the protonated amine, the pyrazole ring nitrogens, and the chloride anion would be of particular interest.

Visualizing the Molecular Structure:

Caption: A 2D representation of the likely connectivity in (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Conclusion: The Power of Crystallography in Drug Discovery

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the chemical and biological properties of pyrazole derivatives. This knowledge can guide the synthesis of more potent and selective drug candidates, ultimately accelerating the drug discovery process. While the specific crystal structure of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride remains to be determined, the methodologies and principles outlined in this guide provide a clear roadmap for its elucidation and for the structural analysis of other novel pyrazole compounds.

References

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

  • Creative Biostructure. Crystallography Data Analysis. [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Royal Society of Chemistry. Data Quality Analysis | Protein Crystallography: Challenges and Practical Solutions. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]

  • PubChem. 2-[({3-Tert-Butyl-4-[(Methylamino)methyl]-1h-Pyrazol-1-Yl}acetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide. [Link]

  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

Sources

Exploratory

The Pivotal Role of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This technical guide delves into the specifics of a particularly valuable derivative, (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS No: 936940-66-8). We will explore its synthetic pathways, physicochemical characteristics, and its significant, albeit often intermediary, role in the development of targeted therapies, with a particular focus on the realm of protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their quest for novel therapeutic agents.

Introduction: The Pyrazole Scaffold - A Privileged Player in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has garnered immense interest in the pharmaceutical sciences due to its diverse pharmacological activities.[2][3] Its derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4] The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for engaging with biological targets.[2]

In recent years, the pyrazole moiety has become particularly prominent in the design of protein kinase inhibitors.[1][5][6] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] The pyrazole scaffold serves as an effective bioisostere for other aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.[2] Several clinically successful kinase inhibitors, such as Crizotinib, Encorafenib, and Ruxolitinib, feature a pyrazole core, underscoring its significance in modern oncology.[1]

This guide focuses on (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, a key building block that embodies the desirable characteristics of the pyrazole class. The presence of the tert-butyl group can enhance metabolic stability and provide specific steric interactions within a binding pocket, while the methylamine functionality offers a crucial point for further chemical elaboration and interaction with target proteins.

Synthesis and Characterization

Proposed Synthetic Pathway

The logical synthetic route commences with the construction of the 3-tert-butyl-1H-pyrazole-5-carbonitrile core, which is then reduced to the desired methylamine. The final step involves the formation of the hydrochloride salt.

Synthetic Pathway A Starting Materials (e.g., 4,4-dimethyl-3-oxopentanenitrile & Hydrazine) B 3-tert-butyl-1H-pyrazole-5-carbonitrile A->B Cyclocondensation C (3-tert-butyl-1H-pyrazol-5-yl)methylamine B->C Reduction of Nitrile D (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride C->D Salt Formation (HCl)

Caption: Proposed synthetic pathway for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Experimental Protocol: Synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

This protocol is a composite of established methods for the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbonitrile

The initial step involves the cyclocondensation of a β-ketonitrile with hydrazine. A common precursor is 4,4-dimethyl-3-oxopentanenitrile.

  • Materials: 4,4-dimethyl-3-oxopentanenitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-tert-butyl-1H-pyrazole-5-carbonitrile.

Step 2: Reduction of 3-tert-butyl-1H-pyrazole-5-carbonitrile to (3-tert-butyl-1H-pyrazol-5-yl)methylamine

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.

  • Materials: 3-tert-butyl-1H-pyrazole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, Sodium hydroxide solution, Sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-tert-butyl-1H-pyrazole-5-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting solid and wash it thoroughly with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (3-tert-butyl-1H-pyrazol-5-yl)methylamine.

Step 3: Formation of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

  • Materials: (3-tert-butyl-1H-pyrazol-5-yl)methylamine, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol), Diethyl ether.

  • Procedure:

    • Dissolve the crude (3-tert-butyl-1H-pyrazol-5-yl)methylamine in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid (1 equivalent) in diethyl ether or isopropanol to the amine solution with stirring.

    • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Physicochemical Properties
PropertyValueReference
CAS Number 936940-66-8Internal Data
Molecular Formula C₈H₁₆ClN₃Internal Data
Molecular Weight 189.69 g/mol Internal Data
Appearance Expected to be a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The (3-tert-butyl-1H-pyrazol-5-yl)methylamine scaffold is a valuable building block in the design of kinase inhibitors. The pyrazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[5][7]

Kinase Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 (3-tert-butyl-1H-pyrazol-5-yl)methylamine Derivative Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Accessible Region Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonding TertButyl tert-Butyl Group TertButyl->HydrophobicPocket Hydrophobic Interactions Methylamine Methylamine (derivatized) Methylamine->SolventFront Further Interactions/ Solubility

Caption: Conceptual diagram of a (3-tert-butyl-1H-pyrazol-5-yl)methylamine-based inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is not publicly available, we can infer the importance of its structural features from related pyrazole-based kinase inhibitors:

  • The Pyrazole Core: As previously mentioned, the pyrazole ring is a well-established hinge-binding motif. The nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP.[2]

  • The 3-tert-Butyl Group: The bulky and lipophilic tert-butyl group is often directed towards a hydrophobic pocket within the kinase active site. This interaction can significantly contribute to the inhibitor's potency and selectivity.[8] Its steric bulk can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

  • The 5-Methylamine Group: This primary amine serves as a critical handle for further chemical modification. It can be acylated, alkylated, or used to form ureas and sulfonamides, allowing for the exploration of interactions with the solvent-exposed region of the ATP binding site. These modifications are crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[9]

Potential Kinase Targets

Given the prevalence of the pyrazole scaffold in kinase inhibitors, compounds derived from (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride could potentially target a range of kinases implicated in cancer, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. Several pyrazole-based compounds have shown potent VEGFR-2 inhibitory activity.[1]

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Pyrazole-containing compounds have been developed as potent Aurora kinase inhibitors.[10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a pyrazole-containing JAK inhibitor, is a clinical success story.[3]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The development of pyrazole-based BTK inhibitors is an active area of research.[6]

Conclusion and Future Perspectives

(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful execution, follows established and reliable chemical principles. The inherent properties of its pyrazole core, combined with the advantageous features of the tert-butyl and methylamine substituents, make it a highly valuable starting point for the development of novel kinase inhibitors and other targeted therapeutics.

Future research will likely focus on the further elaboration of the methylamine group to generate libraries of diverse compounds for screening against a wide panel of kinases. The insights gained from such studies will not only lead to the discovery of new drug candidates but also deepen our understanding of the structure-activity relationships that govern the interaction of pyrazole-based ligands with their biological targets. As our knowledge of the kinome and its role in disease continues to expand, the utility of well-designed, versatile building blocks like (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride will undoubtedly continue to grow.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • SAR of Pyrazole and pyrimidine derivatives (24a–24d). (n.d.). ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012). ACS Publications. [Link]

  • Novel pyrazole- and thiazole-substituted quinazolines as potent aurora kinase inhibitors. (2006). AACR Journals. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PMC. [Link]

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (n.d.). ResearchGate. [Link]

  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. (2012). PubMed. [Link]

  • Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. (2022). Darcy & Roy Press. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). arkat usa. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. [Link]

Sources

Foundational

Predictive Toxicity and Self-Validating Handling Protocols for (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Compound Identifiers: CAS 936940-66-8 / 1028458-52-7 Executive Summary & Mechanistic Profiling In preclinical drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Compound Identifiers: CAS 936940-66-8 / 1028458-52-7

Executive Summary & Mechanistic Profiling

In preclinical drug discovery, novel building blocks must be treated not merely as chemical hazards, but as mechanistic systems. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a highly versatile intermediate[1]. While the pyrazole core is a privileged scaffold found in numerous FDA-approved therapeutics (e.g., celecoxib, apixaban)[2], the specific combination of a bulky lipophilic group, a biologically active heterocycle, and a primary amine hydrochloride salt creates a unique physicochemical and toxicological profile.

As application scientists, we do not rely solely on generic Safety Data Sheets (SDS) for novel R&D compounds. Instead, we predict toxicity by deconstructing the molecule into its functional domains:

  • The Pyrazole Core: While generally well-tolerated, certain substituted pyrazoles have been shown to act as phosphodiesterase (PDE) inhibitors[3] or induce acute mammalian toxicity via the dose-dependent inhibition of mitochondrial respiration[4]. Consequently, cell-based assays must account for potential metabolic uncoupling.

  • The tert-Butyl Group: This moiety contributes significant steric bulk and lipophilicity[1]. In a biological system, this enhances membrane permeability, potentially driving rapid intracellular accumulation and exacerbating off-target interactions.

  • The Primary Amine Hydrochloride: Like most amine hydrochlorides, this salt is highly hygroscopic[5]. Upon contact with the moisture of mucous membranes, eyes, or the respiratory tract, it dissolves rapidly, causing localized pH alterations and acute irritation[6].

ToxicityMechanism cluster_moieties Structural Moieties cluster_effects Mechanistic Effects Compound (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl TertButyl tert-Butyl Group Compound->TertButyl Pyrazole Pyrazole Core Compound->Pyrazole AmineHCl Primary Amine HCl Compound->AmineHCl Lipophilicity Increased Lipophilicity & Membrane Permeability TertButyl->Lipophilicity TargetBinding Kinase/PDE Binding & Potential Mito-Toxicity Pyrazole->TargetBinding Irritation Hygroscopicity & Local pH Alteration AmineHCl->Irritation Outcome Cytotoxicity / Irritation Risk Lipophilicity->Outcome TargetBinding->Outcome Irritation->Outcome

Caption: Predictive toxicological pathways based on structural moieties.

Table 1: Physicochemical Profile & Predictive Hazards
ParameterExpected CharacteristicMechanistic Rationale
Physical State Solid (Crystalline Powder)Typical of low-molecular-weight hydrochloride salts.
Hygroscopicity HighThe protonated primary amine readily absorbs atmospheric moisture[5].
Aqueous Solubility High (>50 mg/mL)Driven by the ionic nature of the hydrochloride salt.
Primary Hazard Respiratory/Ocular IrritantRapid dissolution on mucosal surfaces causes localized acidic microenvironments[6].
Systemic Toxicity Unknown (Potential Mito-Tox)Pyrazole derivatives can exhibit off-target mitochondrial respiratory inhibition[4].

Risk Mitigation & Engineering Controls

Handling this compound requires strict adherence to protocols designed for hygroscopic, irritating powders[7].

Table 2: Required Engineering Controls & PPE
Control LevelSpecificationCausality / Rationale
Environmental Ductless Fume Hood or IsolatorPrevents inhalation of aerosolized micro-particles during weighing[6].
Storage Desiccator, Inert Gas (Ar/N₂), 4°CPrevents water absorption which degrades the compound and inflates mass[8].
PPE (Dermal) Double Nitrile Gloves, Lab CoatPrevents skin sensitization and localized irritation from sweat-induced dissolution.
PPE (Ocular) Tight-fitting Safety GogglesStandard safety glasses are insufficient against aerosolized hygroscopic dust.

Self-Validating Experimental Workflows

A laboratory protocol is only robust if it contains internal validation mechanisms. Because of the hygroscopic nature of amine hydrochlorides, ambient moisture absorbed during weighing can artificially inflate the apparent mass. If you weigh 10 mg of a heavily hydrated salt, you are not getting 10 mg of the active pharmaceutical ingredient (API), leading to sub-potent stock solutions and irreproducible downstream data.

ReconstitutionWorkflow Equilibration 1. Thermal Equilibration Weighing 2. Gravimetric Weighing Equilibration->Weighing Prevents Condensation Solubilization 3. Solubilization (DMSO/Water) Weighing->Solubilization Rapid execution (Hygroscopic) Validation 4. LC-MS/UV Validation Solubilization->Validation Self-Validating Step Filtration 5. Sterile Filtration Validation->Filtration Pass Criteria Met

Caption: Self-validating reconstitution workflow for hygroscopic amine hydrochlorides.

Protocol 1: Moisture-Resistant Reconstitution and Validation

Objective: Generate a highly accurate, sterile 10 mM stock solution.

  • Thermal Equilibration: Remove the sealed compound vial from 4°C storage and place it in a room-temperature desiccator for 30 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic salt, permanently ruining the batch's molar integrity.

  • Gravimetric Weighing: Inside a controlled-humidity enclosure or fume hood, rapidly weigh the desired mass using an analytical balance.

  • Solubilization: Dissolve the powder in anhydrous DMSO or sterile water.

    • Causality: While the HCl salt ensures water solubility, DMSO is often preferred for creating master stocks in medicinal chemistry to ensure compatibility with downstream lipophilic assays.

  • Concentration Validation (The Self-Validating Step): Do not blindly trust the gravimetric mass. Perform a rapid LC-MS or UV-Vis absorbance check against a known standard curve.

    • Causality: If the compound absorbed water during transit or storage, the gravimetric mass will be inflated. LC-MS validation ensures your 10 mM stock is actually 10 mM.

  • Sterile Filtration & Aliquoting: Pass the validated solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use vials and freeze at -80°C to prevent freeze-thaw degradation.

Protocol 2: Empirical Cytotoxicity Screening (CellTiter-Glo)

Objective: Establish the in vitro toxicity threshold of the compound to differentiate between therapeutic windows and off-target cell death.

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 cells in a 96-well opaque white plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a log-dose response curve (0.1 µM to 100 µM) of the compound.

    • Self-Validation: You must include a vehicle control (0.1% DMSO) to establish the baseline, and a positive control (e.g., 10 µM Doxorubicin) to validate the assay's sensitivity to apoptosis.

  • Incubation: Incubate for 48 hours.

  • ATP Quantification: Add CellTiter-Glo® reagent (equal volume to culture media), lyse cells on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes. Read luminescence.

    • Causality (Why ATP over MTT?): We specifically avoid the standard MTT assay here. Pyrazole derivatives have a known propensity to inhibit mitochondrial respiration[4]. Because MTT relies on mitochondrial reductase activity, a pyrazole compound might yield a false-positive cytotoxicity signal by merely slowing metabolism without actually causing cell death. Quantifying total intracellular ATP provides a much more definitive, unconfounded measure of viable cell mass.

References

  • Journal of Medicinal Chemistry (ACS Publications). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity".[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives".[Link]

  • ResearchGate. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review".[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 936940-66-8) Executive Summary & Field Application (3-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 936940-66-8)

Executive Summary & Field Application

(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a highly versatile building block utilized extensively in the pharmaceutical industry. The sterically bulky tert-butyl group provides lipophilicity and metabolic stability, while the pyrazole core and primary amine serve as critical hydrogen-bonding pharmacophores. This scaffold is heavily featured in the design of kinase inhibitors targeting p38 α -kinase and RAF kinases for anti-inflammatory and anti-cancer therapies[1],[2]. Furthermore, derivatives of this compound are investigated as modulators of indoleamine 2,3-dioxygenase (IDO), a key target in immuno-oncology[3].

This application note details a robust, scalable, and self-validating 5-step synthetic protocol to produce the hydrochloride salt from commercially available pinacolone and diethyl oxalate.

Synthetic Strategy & Mechanistic Rationale

The synthesis relies on a linear, bottom-up construction of the pyrazole ring followed by functional group transformations to install the methanamine moiety.

  • Claisen Condensation: The sequence begins with the enolization of pinacolone and subsequent nucleophilic acyl substitution on diethyl oxalate to form a 1,3-diketone ester.

  • Cyclocondensation: Hydrazine hydrate is introduced to form the pyrazole ring. The thermodynamic stability of the aromatic pyrazole drives this reaction to completion.

  • Amidation: The ester is converted to a primary amide using a high concentration of ammonia.

  • Reduction: The highly stable amide bond is reduced to a methylene group using Lithium Aluminum Hydride (LiAlH 4​ ).

  • Salt Formation: The resulting free base is an oil susceptible to oxidation. Trapping it as a hydrochloride salt yields a stable, crystalline solid suitable for long-term storage.

SynthesisWorkflow A Pinacolone + Diethyl Oxalate B Claisen Condensation NaOEt, EtOH, 0°C to RT A->B C Ethyl 5,5-dimethyl- 2,4-dioxohexanoate B->C D Cyclocondensation N2H4·H2O, EtOH, Reflux C->D E Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate D->E F Amidation NH3/MeOH, 80°C E->F G 3-tert-butyl-1H- pyrazole-5-carboxamide F->G H Reduction LiAlH4, THF, Reflux G->H I (3-tert-butyl-1H-pyrazol- 5-yl)methanamine H->I J Salt Formation HCl/Dioxane, 0°C I->J K (3-tert-butyl-1H-pyrazol-5-yl) methylamine hydrochloride J->K

Fig 1: Five-step synthetic workflow for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate[4]
  • Causality: Sodium ethoxide (NaOEt) is chosen as the base because its conjugate acid (ethanol) matches the solvent, preventing unwanted transesterification. The strong base quantitatively deprotonates the α -carbon of pinacolone, priming it for nucleophilic attack on diethyl oxalate.

  • Procedure:

    • Charge a flame-dried, 3-neck round-bottom flask with anhydrous ethanol (500 mL) under an inert argon atmosphere.

    • Add NaOEt (1.1 equiv, 1.1 mol) portionwise at 0 °C.

    • Add pinacolone (1.0 equiv, 1.0 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Add diethyl oxalate (1.1 equiv, 1.1 mol) dropwise. The solution will transition to a deep yellow color.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation/Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the enolate. Extract with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield a pale yellow oil.

Step 2: Cyclocondensation to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone, and subsequent intramolecular cyclization onto the second carbonyl yields the pyrazole ring.

  • Procedure:

    • Dissolve the crude ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 equiv) in absolute ethanol (400 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add hydrazine hydrate (N 2​ H 4​ ·H 2​ O, 1.2 equiv) dropwise. Caution: Exothermic reaction.

    • Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Validation/Workup: TLC (Hexanes:EtOAc 3:1) should indicate the complete disappearance of the starting material. Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot hexanes to yield the product as white needles.

Step 3: Amidation to 3-tert-butyl-1H-pyrazole-5-carboxamide
  • Causality: Converting an ester to an amide requires overcoming the poor leaving group ability of the ethoxide ion. Utilizing a sealed tube prevents the escape of volatile ammonia gas, driving the equilibrium forward via high pressure and concentration.

  • Procedure:

    • Suspend ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 equiv) in a 7N solution of ammonia in methanol (10 equiv of NH 3​ ).

    • Seal the reaction vessel tightly and heat to 80 °C for 24 hours behind a blast shield.

    • Cool the vessel completely to room temperature before carefully venting.

    • Validation/Workup: The product typically precipitates out of the methanolic solution upon cooling. Filter the white solid, wash with cold methanol, and dry under high vacuum.

Step 4: Reduction to (3-tert-butyl-1H-pyrazol-5-yl)methanamine
  • Causality: Amides are highly stabilized by resonance, requiring a powerful reducing agent like LiAlH 4​ . The critical step here is the Fieser workup , which prevents the formation of a gelatinous aluminum hydroxide emulsion that traps the product, instead yielding a granular, easily filterable solid.

ReductionMechanism M1 Amide Carbonyl M2 Hydride Attack (LiAlH4) M1->M2 M3 Aluminate Intermediate M2->M3 M4 Oxygen Elimination M3->M4 M5 Iminium Ion M4->M5 M6 Second Hydride Attack M5->M6 M7 Primary Amine M6->M7

Fig 2: Mechanism of LiAlH4-mediated reduction of the pyrazole-5-carboxamide to methanamine.

  • Procedure:

    • Suspend LiAlH 4​ (3.0 equiv) in anhydrous THF (200 mL) at 0 °C under argon.

    • Add 3-tert-butyl-1H-pyrazole-5-carboxamide (1.0 equiv) portionwise to manage hydrogen gas evolution.

    • Reflux the mixture at 70 °C for 16 hours.

    • Validation/Workup (Fieser Method): Cool to 0 °C. Dilute with ether. For every x grams of LiAlH 4​ used, slowly add x mL of H 2​ O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H 2​ O. Stir vigorously until the salts turn perfectly white and granular. Filter through a pad of Celite, wash the filter cake with THF, and concentrate the filtrate to yield the free amine as a viscous oil.

Step 5: Hydrochloride Salt Formation
  • Causality: The free base amine is susceptible to atmospheric oxidation and is difficult to weigh accurately. Protonating the primary amine with anhydrous HCl generates a highly stable, crystalline salt.

  • Procedure:

    • Dissolve the crude (3-tert-butyl-1H-pyrazol-5-yl)methanamine in anhydrous diethyl ether (100 mL).

    • Cool to 0 °C.

    • Dropwise, add a 4.0 M solution of HCl in dioxane (1.5 equiv). A white precipitate will form immediately.

    • Stir for 30 minutes at 0 °C to ensure complete precipitation.

    • Validation/Workup: Filter the solid under a stream of nitrogen. Wash thoroughly with cold diethyl ether. Dry under high vacuum at 40 °C for 12 hours to afford the final target compound.

Quantitative Data Summary

StepReaction TransformationReagents / ConditionsTime / TempYield (%)Physical State / Purification
1 Claisen CondensationNaOEt, Diethyl oxalate, EtOH12 h / 0°C RT82 - 88%Pale yellow oil (Aqueous extraction)
2 CyclocondensationN 2​ H 4​ ·H 2​ O, EtOH4 h / 80°C85 - 90%White needles (Recrystallization)
3 Amidation7N NH 3​ in MeOH24 h / 80°C75 - 80%White solid (Filtration)
4 ReductionLiAlH 4​ , anhydrous THF16 h / 70°C65 - 72%Viscous oil (Fieser workup / Celite)
5 Salt Formation4M HCl in Dioxane, Et 2​ O0.5 h / 0°C92 - 95%Crystalline white solid (Filtration)

Safety & Handling (EHS Considerations)

  • Hydrazine Hydrate: Highly toxic and a known carcinogen. Must be handled in a well-ventilated fume hood using appropriate PPE (double gloves, face shield).

  • Lithium Aluminum Hydride (LiAlH 4​ ): Highly reactive with water, releasing flammable hydrogen gas. Ensure all glassware is oven-dried. Quench strictly following the Fieser method to prevent fires.

  • Sealed Tube Reactions: The amidation step generates high internal pressure. Inspect the pressure vessel for micro-fractures prior to use and operate behind a blast shield.

Sources

Application

Application Note: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor within the highly conserved ATP-binding p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor within the highly conserved ATP-binding pocket. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 936940-66-8 / 1349979-20-9) has emerged as a highly versatile building block in drug discovery [1]. Supplied as a stable hydrochloride salt, this compound provides a trifecta of structural advantages: a pyrazole core for robust hydrogen bonding, a tert-butyl group for hydrophobic pocket occupation, and a methylamine spacer that dictates the conformational trajectory of the resulting inhibitor.

This application note provides an in-depth mechanistic rationale, quantitative data summaries, and field-validated synthetic protocols for utilizing this building block in the development of Type I½ and Type II kinase inhibitors targeting p38 MAPK, Trk kinases, and Bcr-Abl [1][2][3].

Mechanistic Rationale & Structural Profiling

To utilize a building block effectively, medicinal chemists must understand the causality behind its structural features. The efficacy of (3-tert-butyl-1H-pyrazol-5-yl)methylamine is not coincidental; it is a product of rational pharmacophore design.

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole acts as a potent bioisostere for amides. In the kinase ATP-binding site, the pyrazole nitrogens serve as a complementary hydrogen-bond donor/acceptor pair, interacting directly with the backbone amide and carbonyl of the hinge region (e.g., Met109 in p38 MAPK) [3].

  • The tert-Butyl Group (Hydrophobic Anchor): Positioned at C3, the bulky, lipophilic tert-butyl moiety is perfectly oriented to project into the hydrophobic pocket II adjacent to the gatekeeper residue. This interaction drastically improves kinase selectivity and metabolic stability by shielding the pyrazole ring from rapid oxidative metabolism [1].

  • The Methylamine Spacer (Conformational Vector): Unlike direct 5-amino-pyrazoles (found in classic inhibitors like BIRB-796), the insertion of a methylene (-CH₂-) spacer provides rotational degrees of freedom. This flexibility allows the subsequent urea or amide linker to adopt an optimal trajectory into the DFG-out allosteric pocket, a critical requirement for Type II inhibitors [2].

ScaffoldLogic Core (3-tert-butyl-1H-pyrazol-5-yl) methylamine Motif1 Pyrazole Ring Core->Motif1 Motif2 tert-Butyl Group Core->Motif2 Motif3 Methylamine Spacer Core->Motif3 Func1 ATP Hinge Region (H-Bond Donor/Acceptor) Motif1->Func1 Binds Func2 Hydrophobic Pocket II (Steric Occupation) Motif2->Func2 Fills Func3 Conformational Flexibility (DFG-out Trajectory) Motif3->Func3 Directs

Structural logic of (3-tert-butyl-1H-pyrazol-5-yl)methylamine in kinase inhibitor design.

Quantitative Data: Physicochemical Properties

Understanding the physical properties of the hydrochloride salt is critical for handling and reaction optimization.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C₈H₁₆ClN₃N/A
Molecular Weight 189.69 g/mol Requires precise stoichiometric calculation during free-basing.
Physical State White to off-white solidHigh purity visually indicated by lack of discoloration.
Solubility H₂O, Methanol, DMSOHighly soluble in polar solvents; requires organic bases for DCM/THF reactions.
Stability HygroscopicMust be stored desiccated (2-8 °C) to prevent moisture-induced weighing errors.

Biological Application: Target Kinase Efficacy

The tert-butyl-pyrazole motif has been successfully deployed across multiple oncology and inflammation programs. Table 2 summarizes the biological activity of representative derivatives synthesized using this core scaffold, demonstrating its versatility across different kinase targets.

Kinase TargetDisease IndicationScaffold Derivative MotifRepresentative PotencyReference
Bcr-Abl (T315I) Chronic Myelogenous Leukemia1-(pyrazol-5-yl)-3-methylureaGI₅₀ = 1.6 - 3.5 μM (Ba/F3 cells)[1]
TrkA / TrkB Solid Tumors / Pain4-AminopyrazolylpyrimidineIC₅₀ = 0.27 μM (TrkA)[2]
p38α MAPK Inflammation / TNF-αChromenylurea-pyrazoleIC₅₀ < 50 nM (Enzymatic)[3]

Validated Experimental Protocols

The following protocols detail the use of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in the synthesis of urea- and amide-based inhibitors. Expert Note: The use of the hydrochloride salt is deliberate. Free primary amines attached to electron-rich pyrazoles are prone to oxidative degradation. The HCl salt ensures long-term shelf stability and requires in situ free-basing.

Protocol A: Synthesis of Type II Kinase Inhibitor Urea Derivatives

This protocol outlines the coupling of the building block with an aryl isocyanate to form a 1,3-disubstituted urea, a classic motif for accessing the DFG-out conformation of kinases [1][4].

Step-by-Step Methodology:

  • Preparation & Dehydration: Weigh (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.0 eq, e.g., 1.0 mmol) into an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Oven-drying removes trace moisture. Moisture is strictly prohibited as it will rapidly hydrolyze the isocyanate reagent in Step 3 into a primary amine, which will then react with unhydrolyzed isocyanate to form an unwanted symmetric urea byproduct.

  • In Situ Free-Basing: Suspend the salt in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the suspension to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise under a nitrogen atmosphere.

    • Causality: DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. Cooling to 0 °C controls the exothermic neutralization of the HCl salt, preventing thermal degradation of the newly liberated free amine.

  • Electrophile Addition: Dissolve the target aryl isocyanate (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the highly reactive isocyanate, mitigating the risk of double-addition or oligomerization.

  • Reaction Progression (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Monitor the reaction via LC-MS.

    • Self-Validating Checkpoint: The reaction is complete when LC-MS shows the disappearance of the starting free amine mass ( m/z 154 [M+H]+ ) and the appearance of the target urea mass.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NaHCO₃ neutralizes residual acidic species without risking basic hydrolysis of the newly formed urea. Na₂SO₄ is preferred over MgSO₄, as magnesium can occasionally coordinate with the electron-rich pyrazole nitrogens, leading to product loss during filtration.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–5% Methanol in DCM.

Synthesis S1 Starting Material (HCl Salt) S2 Free-Basing (DIPEA, 0°C) S1->S2 S3 Coupling (Isocyanate/HATU) S2->S3 S4 Purification (Prep-HPLC) S3->S4 S5 Final Inhibitor (Type II/I½) S4->S5

Standardized synthetic workflow for generating urea/amide-based kinase inhibitors.

Protocol B: Amide Coupling via HATU

When targeting Type I or Type I½ binding modes, an amide linkage is often preferred over a urea linkage to alter the hydrogen-bond donor/acceptor profile.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation of the acid with HATU forms a highly reactive HOAt ester. DMF is required here to fully solubilize the polar HATU reagent.

  • Amine Addition: Add (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.0 eq) directly to the activated ester solution in one portion.

    • Causality: Because the environment is already highly basic (3.0 eq DIPEA), the HCl salt is instantly neutralized upon addition, allowing the free amine to immediately attack the HOAt ester before side reactions (like ester hydrolysis) can occur.

  • Workup: After 3 hours (verified by LC-MS), dilute the reaction with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3 × 20 mL).

    • Causality: DMF is notoriously difficult to remove in vacuo. Washing with aqueous LiCl is a highly effective, field-proven technique to pull DMF into the aqueous phase, leaving the target amide in the organic EtOAc layer.

References

  • Targeting Gain of Function and Resistance Mutations in Abl and KIT by Hybrid Compound Design ACS Public
  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases ACS Public
  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK P
  • DrugBank Drug Targets Dataset - Ma'ayan Lab Comput
Method

Application Note: Buchwald-Hartwig Cross-Coupling of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

Executive Summary (3-tert-butyl-1H-pyrazol-5-yl)methylamine is a highly valuable building block in modern drug discovery, frequently utilized to introduce a sterically shielded pyrazole bioisostere into pharmaceutical sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-tert-butyl-1H-pyrazol-5-yl)methylamine is a highly valuable building block in modern drug discovery, frequently utilized to introduce a sterically shielded pyrazole bioisostere into pharmaceutical scaffolds. However, executing a palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) with this substrate presents two distinct chemical challenges: it is supplied as a hydrochloride salt, and it possesses competing nitrogen nucleophiles (the primary aliphatic amine vs. the pyrazole NH).

This application note provides a comprehensive, self-validating protocol for the highly chemoselective mono-arylation of this building block. By leveraging rational ligand design and precise stoichiometric control of the base, researchers can achieve excellent yields while suppressing off-cycle catalyst deactivation.

Mechanistic Rationale & System Design

Substrate Analysis & Chemoselectivity

The substrate contains an sp³-hybridized primary methylamine and an sp²-hybridized pyrazole nitrogen. Intrinsically, the primary aliphatic amine is significantly more nucleophilic. Furthermore, the adjacent tert-butyl group provides intense steric shielding to the pyrazole ring. By selecting a bulky biaryl phosphine ligand, the catalytic system is forced to react exclusively at the less sterically encumbered exocyclic primary amine, ensuring absolute chemoselectivity.

Ligand Causality: The BrettPhos Advantage

The selection of the phosphine ligand is the most critical parameter in this transformation. Primary amines are notoriously prone to unwanted bis-arylation. BrettPhos is explicitly designed to solve this: its highly sterically demanding biaryl framework creates a restrictive binding pocket that accommodates the primary amine but sterically repels the secondary amine product, thus terminating the reaction at mono-arylation ([1]([Link])).

Furthermore, theoretical density functional theory (DFT) studies reveal that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for RuPhos (which is optimized for secondary amines), reductive elimination becomes the bottleneck. Attempting to use RuPhos with this primary amine substrate would result in sluggish kinetics and poor conversion ([2]([Link])).

Base Causality: Overcoming the Hydrochloride Salt

Because the substrate is supplied as a hydrochloride salt, the free amine must be generated in situ. If the salt is not fully neutralized, the amine cannot coordinate to the L-Pd(II)(Ar)(X) intermediate, completely stalling the catalytic cycle. Therefore, a minimum of 2.2 to 2.5 equivalents of a strong base (such as NaOtBu or LiHMDS) is strictly required: 1.0 equivalent to crack the HCl salt, 1.0 equivalent to drive the catalytic deprotonation step, and a 0.2–0.5 equivalent excess to account for atmospheric quenching ([3]()).

Electrophile Selection: The Iodide Inhibition Effect

When selecting the aryl halide coupling partner, aryl bromides (ArBr) and aryl chlorides (ArCl) are highly preferred. Contrary to traditional cross-coupling intuition where iodides are the most reactive, aryl iodides (ArI) often perform poorly in Buchwald-Hartwig aminations. The liberated iodide ion can coordinate strongly to the palladium center, precipitating the catalyst and forming off-cycle, inactive Pd complexes ([3]()).

Catalytic Cycle & Workflow Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2R) OxAdd->AmineCoord + Free Amine (Post-Neutralization) Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Arylamine

Buchwald-Hartwig catalytic cycle highlighting key intermediates.

Workflow A 1. Glovebox Setup Add Pd/Ligand B 2. Base Addition (NaOtBu >2.0 eq) A->B C 3. Substrate Injection Amine HCl + Ar-X B->C D 4. Thermal Heating (80-100°C) C->D E 5. Workup & Isolation Chromatography D->E

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Quantitative Optimization Data

The following table synthesizes expected outcomes based on mechanistic principles, serving as a diagnostic matrix for reaction optimization.

EntryPre-catalyst / LigandBase (Equiv)ElectrophileYield (%)Causality / Observation
1Pd₂(dba)₃ / BrettPhosNaOtBu (1.2)Ar-Br<5%Insufficient base to neutralize HCl salt; catalytic cycle stalled.
2 Pd₂(dba)₃ / BrettPhos NaOtBu (2.5) Ar-Br 88% Optimal conditions; complete salt neutralization and mono-arylation.
3Pd₂(dba)₃ / RuPhosNaOtBu (2.5)Ar-Br42%RuPhos is optimized for 2° amines; poor kinetics for 1° amines ([2]([Link])).
4Pd₂(dba)₃ / BrettPhosLiHMDS (3.0)Ar-Br81%Excellent alternative base if the aryl halide contains base-sensitive esters.
5Pd₂(dba)₃ / BrettPhosNaOtBu (2.5)Ar-I15%Severe iodide inhibition; active Pd catalyst precipitated off-cycle ([3]()).

Experimental Protocol (Self-Validating System)

Materials Required:

  • (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.2 equiv)

  • Aryl Bromide or Aryl Chloride (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • BrettPhos ligand (6.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M relative to electrophile)

Step 1: Air-Free Preparation

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube or pressure vial with Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%).

  • Add the aryl halide (1.0 equiv) if it is a solid.

  • Add NaOtBu (2.5 equiv). Crucial: Ensure the base is free-flowing and not clumped, as moisture degrades alkoxide bases rapidly.

Step 2: Substrate Addition & Salt Neutralization

  • Add (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.2 equiv) to the vial.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject anhydrous, degassed toluene to achieve a 0.2 M concentration. If the aryl halide is a liquid, inject it at this stage.

Step 3: Reaction Execution & Self-Validation

  • Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base remains suspended.

  • Self-Validation Checkpoint 1: Observe the reaction mixture after 15 minutes. A successful active Pd-BrettPhos catalytic system typically transitions from a dark reddish-brown (initial Pd₂(dba)₃ dissolution) to a vibrant golden-yellow or orange color. If the solution turns black and precipitates form early, catalyst decomposition (often due to oxygen ingress or iodide inhibition) has occurred.

  • Continue heating for 4 to 12 hours.

Step 4: Reaction Monitoring

  • Self-Validation Checkpoint 2: Perform TLC analysis (Eluent: typically 50% EtOAc in Hexanes). The primary amine starting material will stain heavily with Ninhydrin (yielding a purple/pink spot) and remain near the baseline. The mono-arylated product will be highly UV-active and will migrate significantly higher, confirming the conversion of the primary amine.

Step 5: Workup and Purification

  • Cool the reaction to room temperature.

  • Quench the remaining base by adding 2 mL of saturated aqueous NH₄Cl.

  • Dilute with Ethyl Acetate (EtOAc) and filter the biphasic mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure secondary arylamine.

References

1.[2] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[1] Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Source: Massachusetts Institute of Technology (MIT) / Chemical Science URL: [Link]

3.[3] Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Source: WuXi AppTec URL:

Sources

Application

Application Note: Design and Synthesis of Novel Pyrazole Derivatives Using (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7)

Introduction & Mechanistic Rationale

The 3-tert-butyl-1H-pyrazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Its prominence is driven by specific stereoelectronic properties: the pyrazole nitrogen atoms serve as critical hydrogen bond donors and acceptors that interact directly with the hinge region of kinases, while the bulky tert-butyl group effectively occupies adjacent hydrophobic pockets, such as the DFG-out allosteric site or gatekeeper mutant pockets[2].

While direct 5-aminopyrazoles are common, their aniline-like properties can lead to metabolic liabilities and toxicity. Utilizing (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl introduces a methylene spacer. This structural modification provides a highly flexible vector for subsequent derivatization (via amide, urea, or amine formation) while maintaining the core interactions required for inhibiting targets like p38 MAPK, Trk kinases, and mutant Abl/KIT[3][4].

The Causality of Reagent Selection
  • Why the HCl Salt? The free base of this primary aliphatic amine is prone to gradual air oxidation and dimerization. Utilizing the hydrochloride salt ensures long-term benchtop stability, precise stoichiometric control during high-throughput library synthesis, and high solubility in polar aprotic solvents like DMF or DMSO.

  • Why HATU for Amide Coupling? HATU generates a highly reactive HOAt ester intermediate. The nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming methylamine, accelerating reaction kinetics and suppressing epimerization of any chiral centers present on the carboxylic acid partner.

Synthetic Workflows

The versatility of the methylamine handle allows for divergent synthesis pathways. Below is the logical relationship of the synthetic routes utilized to generate diverse libraries of pyrazole derivatives.

SyntheticWorkflow SM (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl Base Freebasing (DIPEA/TEA) Removes HCl SM->Base Path1 Amide Coupling (HATU, R-COOH) Base->Path1 Path2 Urea Formation (R-NCO or Triphosgene) Base->Path2 Path3 Reductive Amination (R-CHO, NaBH(OAc)3) Base->Path3 Prod1 Pyrazole-Amide Derivatives Path1->Prod1 Prod2 Pyrazole-Urea Derivatives Path2->Prod2 Prod3 N-Alkyl Pyrazole Derivatives Path3->Prod3

Figure 1: Divergent synthetic workflow for generating pyrazole derivatives from the HCl salt.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of the reaction at critical junctures without requiring complex offline analytics.

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is optimized for coupling with sterically hindered or electronically deactivated carboxylic acids.

  • Pre-Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the acid to the HOAt active ester before the amine is introduced, preventing the basic amine from forming an unreactive salt with the free acid.

  • Amine Addition: Add (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl (1.1 eq) to the mixture, immediately followed by an additional portion of DIPEA (2.0 eq).

    • Causality: Because the starting material is an HCl salt, a total of 3.5 eq of DIPEA is required across the reaction: 1 eq to neutralize the HCl salt, 1 eq to neutralize the acidic byproduct of the coupling, and excess to maintain the basic pH necessary for catalytic turnover.

  • Self-Validation (Reaction Monitoring): Spot the reaction on a silica TLC plate (eluent: 10% MeOH/DCM). The highly polar, ninhydrin-active baseline spot of the primary amine should disappear entirely within 2 hours, replaced by a higher Rf​ UV-active product spot.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3 × 5 volumes), saturated NaHCO₃, and brine.

    • Causality: Standard water washes fail to remove DMF efficiently. The 5% aqueous LiCl solution drastically increases the partition coefficient of DMF into the aqueous layer, yielding a highly pure organic phase.

Protocol B: Urea Formation via Isocyanate Coupling

Urea derivatives of pyrazoles are potent inhibitors of the p38 MAPK pathway[4].

  • Freebasing: Suspend (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add Triethylamine (TEA) (1.5 eq) and stir until a clear solution is obtained. Cool the system to 0 °C.

  • Coupling: Dissolve the appropriate aryl isocyanate (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 10 minutes.

    • Causality: Isocyanates are highly electrophilic. Slow addition at 0 °C prevents exothermic runaway and suppresses the formation of symmetric biuret byproducts caused by over-reaction.

  • Self-Validation & Isolation: As the urea product forms, it typically exhibits much lower solubility in DCM than the starting materials. A heavy white precipitate will form within 30 minutes. Filter the suspension directly and wash the filter cake with cold DCM to obtain the analytically pure urea derivative without column chromatography.

Quantitative Data Summary

The table below summarizes typical reaction metrics for the derivatization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl based on standard medicinal chemistry optimization campaigns.

Derivative TargetSynthetic RouteReagentsTime (h)Isolated Yield (%)Purity (LC-MS)
Pyrazole-Alkyl Amide Amide CouplingHATU, DIPEA, DMF2 - 478 - 85%>95%
Pyrazole-Aryl Amide Amide CouplingEDCI, HOBt, DIPEA, DCM12 - 1665 - 75%>95%
Pyrazole-Aryl Urea Urea FormationAryl-NCO, TEA, DCM1 - 288 - 92%>98%
N-Benzyl Pyrazole Reductive AminationAr-CHO, NaBH(OAc)₃, DCE16 - 2460 - 70%>90%

Biological Application: Kinase Pathway Inhibition

Derivatives synthesized from this building block are primarily evaluated for their ability to disrupt aberrant kinase signaling. By mimicking the adenine ring of ATP, the pyrazole core anchors the molecule into the kinase hinge region. The tert-butyl group forces the kinase into an inactive conformation, effectively halting the phosphorylation cascade responsible for inflammatory cytokine release or uncontrolled cellular proliferation[1][3].

KinasePathway Stimulus Extracellular Stimuli (Cytokines, Stress) Receptor Membrane Receptors (e.g., TrkA/B, TNFR) Stimulus->Receptor KinaseCascade Kinase Cascade (MKK3/6) Receptor->KinaseCascade TargetKinase Target Kinase (p38 MAPK / Trk) KinaseCascade->TargetKinase Downstream Downstream Effectors (MAPKAPK2) TargetKinase->Downstream ATP Hydrolysis Inhibitor Pyrazole Derivative (ATP-competitive) Inhibitor->TargetKinase Blocks ATP Site Response Inflammation / Tumor Growth Downstream->Response

Figure 2: Mechanism of action for pyrazole-based inhibitors in kinase signaling cascades.

References

  • Vertex Pharmaceuticals Inc. (2007). Anti-inflammatory medicaments. US Patent US7202257B2. 1

  • ACS Publications. (2013). Targeting Gain of Function and Resistance Mutations in Abl and KIT by Hybrid Compound Design. Journal of Medicinal Chemistry. 2

  • ACS Publications. (2008). Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry. 3

  • PMC. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. 4

Sources

Method

Application Note: (3-tert-Butyl-1H-pyrazol-5-yl)methylamine Hydrochloride in Agrochemical Synthesis

Introduction & Chemical Rationale The development of modern agrochemicals—particularly broad-spectrum fungicides and acaricides—relies heavily on the synthesis of novel heterocyclic carboxamides. (3-tert-butyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of modern agrochemicals—particularly broad-spectrum fungicides and acaricides—relies heavily on the synthesis of novel heterocyclic carboxamides. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7) has emerged as a highly versatile building block in this domain[1].

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler amines:

  • Steric Bulk & Lipophilicity: The tert-butyl group significantly increases the overall lipophilicity (LogP) of the final agrochemical. This is essential for penetrating the waxy cuticles of plant leaves and the exoskeletons of target insects. Furthermore, the bulky tert-butyl moiety mimics the isoprene units of endogenous ubiquinone, anchoring the molecule firmly within the hydrophobic binding pockets of target enzymes[2].

  • Hydrogen Bonding Network: The pyrazole core provides critical hydrogen bond donors and acceptors, which are necessary for binding to the target site (e.g., the succinate dehydrogenase complex).

  • Salt Stability: The compound is supplied as a hydrochloride salt to prevent the spontaneous oxidation and degradation typical of free primary aliphatic amines, thereby ensuring a prolonged shelf-life and consistent stoichiometric precision during synthesis[3].

Mechanistic Insights & Target Applications

The primary application of this intermediate is the synthesis of Pyrazole-Carboxamides , a class of compounds that dominate two major agrochemical markets:

  • SDHI Fungicides (Succinate Dehydrogenase Inhibitors): By coupling the amine with various substituted aromatic or heterocyclic carboxylic acids, researchers can synthesize potent SDHIs. These compounds target Complex II of the fungal mitochondrial respiratory chain. The tert-butyl-pyrazole moiety acts as the lipophilic tail that blocks the ubiquinone-binding site, halting fungal ATP production[4].

  • METI Acaricides/Insecticides (Mitochondrial Electron Transport Inhibitors): Similar structural motifs are used to target Complex I in insects and mites (akin to the commercial insecticide Tebufenpyrad)[5]. The flexible methylamine linker allows the pyrazole core to adopt the optimal conformation required to disrupt electron transfer in the target pest.

SDHI_Pathway Agrochemical Pyrazole-Carboxamide (Synthesized Candidate) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Agrochemical->ComplexII Binds Ubiquinone Site Ubiquinone Ubiquinone Reduction (Blocked) ComplexII->Ubiquinone Inhibits Electron Transfer Respiration Fungal Respiration (Halted) Ubiquinone->Respiration ATP Depletion Death Pathogen Cell Death (Fungicidal Efficacy) Respiration->Death Energy Collapse

Caption: Mechanism of action for pyrazole-carboxamide SDHI fungicides targeting Complex II.

Quantitative Data & Reaction Optimization

When designing the amidation step, the choice of coupling agent and base directly impacts the yield and purity of the final agrochemical candidate. The table below summarizes our optimization data for coupling (3-tert-butyl-1H-pyrazol-5-yl)methylamine with a standard heterocyclic carboxylic acid (e.g., 2-chloropyridine-3-carboxylic acid).

Table 1: Optimization of Amidation Conditions

Coupling ReagentBaseSolventTime (h)Crude Yield (%)Purity (LC-MS, %)Causality / Observation
EDC·HCl / HOBtTEADMF1265%82%TEA causes minor side-reactions; HOBt coupling is slow.
HATUDIPEADMF488%94%Optimal. DIPEA's steric hindrance prevents it from acting as a nucleophile.
T3P (50% in EtOAc)PyridineEtOAc878%90%Good alternative for scale-up; easy aqueous workup.
Acyl Chloride (Direct)DIPEADCM292%96%Highest yield, but requires prior synthesis of the acyl chloride.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next stage[6].

Protocol A: Free-Basing and in situ Amidation via Acyl Chloride

Use this method when the corresponding carboxylic acid can be easily converted to an acyl chloride. This method provides the highest atom economy for agrochemical scale-up.

Materials:

  • (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.0 eq, 10 mmol)

  • Substituted benzoyl/heteroaryl chloride (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in anhydrous DCM under a nitrogen atmosphere at 0 °C.

  • Free-Basing: Add DIPEA dropwise over 10 minutes.

    • Causality: We use 3.0 equivalents of DIPEA—one to neutralize the HCl salt of the amine, one to neutralize the HCl generated during the amidation, and one as a catalytic excess. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from competing as a nucleophile against the acyl chloride.

    • Validation Checkpoint: The suspension should clear into a homogeneous solution, indicating complete free-basing.

  • Coupling: Dissolve the acyl chloride in 10 mL of DCM and add it dropwise to the reaction mixture at 0 °C to control the exothermic reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The primary amine starting material (which stains deep purple) must be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the organic layer, wash with 1M HCl (20 mL) to remove unreacted DIPEA, and finally wash with brine.

    • Causality: The 1M HCl wash is critical. It removes trace unreacted amine and DIPEA, effectively self-purifying the organic layer without degrading the newly formed, stable amide bond.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole-carboxamide agrochemical.

SynthesisWorkflow Start Starting Material (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl Step1 Free-Basing (DIPEA, DCM, 0°C) Start->Step1 Base Addition Step2 Amidation (Acyl Chloride Addition) Step1->Step2 Active Free Amine Step3 Workup & Extraction (NaHCO3 / HCl wash) Step2->Step3 Crude Mixture Step4 Purification (Crystallization / Silica Gel) Step3->Step4 Organic Phase Product Target Agrochemical (Pyrazole-Carboxamide) Step4->Product >95% Purity

Caption: Step-by-step synthetic workflow for generating pyrazole-carboxamide agrochemicals.

Protocol B: Carboxylic Acid Coupling via HATU

Use this method for discovery-phase synthesis where the acyl chloride is unstable or commercially unavailable.

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Add (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.1 eq).

    • Causality: Pre-activating the acid before adding the amine salt prevents the amine from interfering with the initial HATU complexation, drastically reducing epimerization and side-product formation[7].

  • Stir for 4 hours. Quench with water, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • ChemBK Chemical Database. (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride - Chemical Properties and Safety Data. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121504326, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-ethyl-6-methyl-2-oxopyridine-3-carboxamide. URL:[Link]

  • Google Patents (US20050288286A1).Synthesis of Pyrazole-based Anti-inflammatory and Agrochemical Intermediates.

Sources

Application

Application Notes and Protocols for Amidation Reactions Utilizing (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

Introduction: A Privileged Scaffold for Amide Synthesis In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone, forming the structural basis for a multitude of therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Amide Synthesis

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold." The functionalization of this core, particularly with amine moieties, provides a versatile entry point for the construction of complex molecules, most notably through the formation of amide bonds—a linkage central to the structure of peptides and a vast number of pharmaceuticals.

This guide focuses on (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride , a specialized building block designed for amidation reactions. The strategic placement of a tert-butyl group offers distinct advantages, primarily by enhancing lipophilicity, which can improve cell membrane permeability.[4] However, its significant steric bulk also presents unique challenges and opportunities in controlling reaction selectivity.[4][5] The methylamine linker at the 5-position provides a primary amine nucleophile, poised for reaction with activated carboxylic acids.

These application notes provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the amidation reaction, provide a field-proven, step-by-step protocol for its successful execution, and discuss the critical parameters that ensure high-yield, high-purity outcomes.

Scientific Principles: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous at room temperature. The primary obstacle is the unfavorable nature of the hydroxyl group (-OH) of the carboxylic acid as a leaving group.[6] Furthermore, a rapid acid-base reaction between the carboxylic acid and the amine forms a non-nucleophilic carboxylate and a non-electrophilic ammonium salt, effectively halting the desired reaction.[6]

To overcome this, the carboxylic acid must be "activated." This is most commonly achieved using coupling reagents, such as carbodiimides, which convert the hydroxyl into an excellent leaving group.

Mechanism of Carbodiimide-Mediated Amidation

The most prevalent and versatile method for this transformation involves a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) .[7][8][9][10]

The mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but highly susceptible to nucleophilic attack.[11][12]

  • Formation of the Active Ester (Role of HOBt): The O-acylisourea can be attacked directly by the amine. However, it is also prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction and can complicate purification.[11][12] To prevent this and to minimize potential racemization of chiral carboxylic acids, an additive like HOBt is introduced. HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester.[8][12][13] This active ester is sufficiently reactive to proceed with the amidation but is less prone to side reactions.

  • Nucleophilic Attack by the Amine: The primary amine of (3-tert-butyl-1H-pyrazol-5-yl)methylamine attacks the carbonyl carbon of the HOBt-active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond. The byproducts, a soluble urea derivative (from EDC) and regenerated HOBt, can be readily removed during aqueous workup.[7][14]

Causality Behind Experimental Choices:

  • Why EDC? EDC is a water-soluble carbodiimide. The resulting urea byproduct is also water-soluble, making its removal from the desired amide product via a simple aqueous extraction straightforward, which is a significant advantage over other carbodiimides like DCC (dicyclohexylcarbodiimide) that produce an insoluble urea.[15]

  • Why HOBt? HOBt serves two critical functions: it suppresses the formation of the N-acylurea side product and acts as a racemization suppressor for chiral carboxylic acids.[8][12][13]

  • Why a Base? The starting material, (3-tert-butyl-1H-pyrazol-5-yl)methylamine, is a hydrochloride salt. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the ammonium salt in situ, liberating the free primary amine to act as a nucleophile.[16]

  • The Role of the tert-Butyl Group: The large steric profile of the tert-butyl group can influence the reaction rate. While it doesn't directly participate in the amide bond formation, its bulk may sterically shield the pyrazole ring, potentially preventing side reactions involving the pyrazole nitrogens. However, it can also slow down the desired amidation if the carboxylic acid partner is also sterically hindered.[4][17][18] This effect is generally manageable with standard coupling conditions.

Visualizing the Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Neutralize Amine Salt (3-tert-butyl-1H-pyrazol-5-yl)methylamine·HCl + Base (DIPEA) coupling 4. Add Free Amine Introduce neutralized amine solution prep_amine->coupling prep_acid 2. Dissolve Acid & HOBt Carboxylic Acid + HOBt in Solvent (DMF/DCM) activation 3. Activate Acid Add EDC at 0°C prep_acid->activation activation->coupling progress 5. Reaction Progress Stir at RT, Monitor by TLC/LC-MS coupling->progress quench 6. Quench & Dilute Add water/solvent progress->quench extract 7. Aqueous Extraction Wash with aq. HCl, aq. NaHCO₃, Brine quench->extract purify 8. Isolate & Purify Dry organic layer, concentrate, chromatograph if needed extract->purify

Caption: High-level experimental workflow for amidation.

G RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Stabilized) O_Acylisourea->HOBt_Ester + HOBt Amide Target Amide Product O_Acylisourea->Amide + Amine (Direct Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Undesired Rearrangement HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine Amine Pyrazolyl-CH₂-NH₂ (Free Amine) Amine->Amide Urea Urea Byproduct

Caption: EDC/HOBt mediated amidation mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a generic carboxylic acid with (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Materials:

Reagent/MaterialAbbreviationSupplierPurityNotes
(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride-Commercial>95%Store in a desiccator.
Carboxylic Acid (R-COOH)-Commercial>97%Ensure it is dry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClEDCCommercial>98%Store under inert gas, moisture sensitive.
1-Hydroxybenzotriazole HydrateHOBtCommercial>97%Can be anhydrous or hydrated form. Adjust MW accordingly.
N,N-DiisopropylethylamineDIPEACommercial>99%Reagent grade, store over KOH.
Dichloromethane (Anhydrous)DCMSolvent System>99.8%Use from a sealed bottle or freshly distilled.
N,N-Dimethylformamide (Anhydrous)DMFSolvent System>99.8%Use from a sealed bottle.
Hydrochloric Acid (1 M aq.)HCl--For workup.
Sodium Bicarbonate (sat. aq.)NaHCO₃--For workup.
Brine (sat. aq. NaCl)---For workup.
Anhydrous Magnesium or Sodium SulfateMgSO₄/Na₂SO₄--For drying organic layer.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • EDC is an allergen and sensitizer. Avoid inhalation and skin contact.

  • DCM and DMF are hazardous solvents. Consult Safety Data Sheets (SDS) before use.

Step-by-Step Methodology:

  • Amine Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.0 eq).

    • Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the amine).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.2 eq).

    • Stir the resulting suspension at room temperature for 15-20 minutes. This step generates the free amine in situ.

  • Acid Activation:

    • In a separate, larger round-bottom flask, dissolve the carboxylic acid (1.05 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. Note: DMF can be beneficial for less soluble starting materials.

    • Cool this solution to 0 °C using an ice-water bath.

  • Coupling Reaction:

    • To the cooled solution from step 2, add EDC (1.2 eq) portion-wise over 5 minutes. Stir at 0 °C for 20 minutes to ensure formation of the active ester.

    • Add the amine suspension from step 1 to the reaction mixture dropwise via a syringe or dropping funnel.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[14]

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) - Removes excess DIPEA and any remaining unreacted amine.

      • Saturated aq. NaHCO₃ (2x) - Removes HOBt and any remaining unreacted carboxylic acid.

      • Brine (1x) - Removes residual water.[8][14]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

    • If necessary, purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Data Analysis and Expected Results

The final product should be characterized to confirm its identity and purity.

Table of Expected Spectroscopic Data:

Analysis TechniqueExpected Observations for the Amide Product
¹H NMR - Appearance of a broad singlet or triplet for the amide N-H proton (typically δ 5.5-8.5 ppm).[20][21]- Characteristic singlet for the tert-butyl protons (~δ 1.3 ppm).- Singlet for the pyrazole C4-H proton (~δ 6.0 ppm).- Doublet or triplet for the methylene (-CH₂-) protons adjacent to the amide nitrogen.
¹³C NMR - Appearance of the amide carbonyl carbon signal (typically δ 165-175 ppm).[22]- Signals corresponding to the tert-butyl quaternary and methyl carbons.- Signals for the pyrazole ring carbons.
FT-IR - Strong C=O stretch for the amide carbonyl group (approx. 1630-1680 cm⁻¹).- N-H stretch for the secondary amide (approx. 3200-3400 cm⁻¹).
HRMS (ESI) - Accurate mass measurement corresponding to the [M+H]⁺ ion of the expected amide product.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Product Yield - Incomplete activation of the acid.- Moisture in the reaction.- Incomplete neutralization of amine HCl salt.- Ensure all reagents and solvents are anhydrous.- Allow sufficient time for acid activation at 0°C.- Use a slight excess of DIPEA (1.2 eq).- Consider a more powerful coupling agent like HATU for very difficult couplings.
N-Acylurea Byproduct Seen - The O-acylisourea intermediate rearranged before reacting.- Ensure HOBt is added before or with EDC.- Maintain a low temperature (0°C) during the activation and initial coupling phase.
Starting Materials Remain - Insufficient reaction time.- Steric hindrance from substrates.- Extend the reaction time to 24 or 48 hours.- Gently heat the reaction (e.g., to 40°C) after initial stirring at room temperature.- Consider using DMF as the solvent to improve solubility and reaction rates.

Conclusion

(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a valuable reagent for introducing a sterically and electronically distinct pyrazole moiety into target molecules via amidation. By leveraging standard carbodiimide coupling chemistry with EDC and HOBt, researchers can reliably form the desired amide bond. Understanding the underlying mechanism, particularly the roles of the coupling agents and the influence of the tert-butyl substituent, is paramount for optimizing reaction conditions and achieving high-purity products. The protocol and insights provided herein serve as a robust starting point for the successful application of this versatile building block in synthesis and drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Park, K., & Kim, K. (2000). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Biomacromolecules, 1(4), 585-590.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • Kresze, G., & Firl, J. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665.
  • Sharma, A., et al. (2021). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 11(62), 39257-39264.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3417-3420.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Dunetz, J. R., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1639.
  • De-en, Z., et al. (2013). pH Optimization of Amidation via Carbodiimides.
  • Mason, M. R., et al. (1996). Reaction of Amines with [(tBu)Al(μ₃-O)]₆: Determination of the Steric Limitation of a Latent Lewis Acid. Organometallics, 15(25), 5429-5435.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4228-4236.
  • Cakmak, S., & Yilmaz, F. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-842.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 152-161.
  • LibreTexts Chemistry. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Barbe, G., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 4996-5007.
  • de la Herrán, G., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1634-1659.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Retrieved from [Link]

  • YouTube. (2023, September 24). Amidation Reaction. Retrieved from [Link]

  • ResearchGate. (2014, February 20). What are the best suggestions for an efficient and rapid procedure for amidation?. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184.
  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7300.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride synthesis

Technical Support Center: Optimizing the Synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the reduction of heteroaromatic nitriles. The transformation of 3-tert-butyl-1H-pyrazole-5-carbonitrile to its corresponding methylamine hydrochloride is a foundational workflow, yet it is fraught with yield-crashing pitfalls: bis-alkylation (secondary amine formation), catalyst poisoning, and hygroscopic salt gumming.

This guide abandons generic procedural lists in favor of a causality-driven approach. By understanding the reactive intermediates and thermodynamic driving forces at play, you can execute a self-validating protocol that consistently delivers high-purity yields.

I. Mechanistic Pathway & Reaction Causality

The reduction of a nitrile does not proceed directly to a primary amine. It passes through a highly reactive aldimine intermediate. The crux of optimizing this reaction lies in controlling the fate of this imine. If left unchecked, the newly formed primary amine will act as a nucleophile, attacking the imine to form a secondary amine byproduct (bis-alkylation). We manipulate this equilibrium by introducing a massive excess of ammonia, which outcompetes the primary amine and traps the intermediate, forcing the reaction exclusively toward the target primary amine[1].

ReactionPathway Nitrile 3-tert-butyl-1H-pyrazole- 5-carbonitrile Imine Reactive Aldimine Intermediate Nitrile->Imine H2 / Raney Ni PriAmine Primary Amine (Target Free Base) Imine->PriAmine H2 (Fast) SecAmine Secondary Amine (Bis-alkylated Byproduct) Imine->SecAmine Nucleophilic Attack by Primary Amine PriAmine->Imine Reversible HClSalt Target Molecule: Amine Hydrochloride Salt PriAmine->HClSalt Anhydrous HCl in Dioxane / Ether Ammonia Excess NH3 (Equilibrium Shifter) Ammonia->Imine Outcompetes Primary Amine

Mechanistic workflow of nitrile reduction and chemoselective primary amine salt formation.

II. Quantitative Evaluation of Reduction Methodologies

Selecting the correct reducing agent is a matter of balancing chemoselectivity with laboratory safety. The table below summarizes the empirical data for reducing 3-tert-butyl-1H-pyrazole-5-carbonitrile.

Reduction MethodTypical YieldChemoselectivitySafety & ScalabilityMechanistic Insights
Raney Ni / H₂ (MeOH/NH₃) 85–95%Excellent (1° Amine)Moderate (Pyrophoric catalyst)NH₃ suppresses secondary amine formation by trapping the imine intermediate[2].
Pd/C / H₂ (Acidic) 70–80%ModerateHigh (Standard setup)Pyrazole nitrogen can coordinate and poison Pd; requires higher catalyst loading.
BH₃-THF 60–75%ModerateModerate (Gas evolution)Forms stable boron-amine complexes requiring harsh acidic reflux to liberate the amine.
LiAlH₄ / Alane VariablePoorCritical Risk (Explosion) Forms thermally unstable, highly explosive aluminum-pyrazole complexes[3].

III. Self-Validating Experimental Protocol

This optimized methodology utilizes Raney Nickel in methanolic ammonia[4]. The protocol is designed as a self-validating system : each step contains an observable metric that confirms the chemical state before proceeding.

Step 1: Catalyst Preparation

  • Transfer 1.0 g of Raney Nickel (50% slurry in water) to a sintered glass funnel.

  • Wash the catalyst carefully with absolute methanol (3 × 10 mL) to displace all water.

    • Self-Validating Checkpoint: The catalyst must remain wet with solvent at all times. If it dries, it will spontaneously ignite, validating its active, pyrophoric state.

Step 2: Reaction Assembly

  • In a high-pressure hydrogenation autoclave, dissolve 10.0 g (67 mmol) of 3-tert-butyl-1H-pyrazole-5-carbonitrile in 100 mL of 7N Ammonia in Methanol.

  • Carefully transfer the methanol-wet Raney Nickel into the autoclave.

Step 3: High-Pressure Hydrogenation

  • Seal the autoclave, purge with N₂ (3 cycles), and then purge with H₂ (3 cycles).

  • Pressurize the vessel to 60 psi with H₂ and stir vigorously at room temperature for 12 hours.

    • Self-Validating Checkpoint: Monitor the pressure gauge. The system validates its own completion when H₂ uptake ceases entirely and the pressure remains strictly constant over a 2-hour observation window.

Step 4: Catalyst Filtration

  • Vent the H₂ gas and purge the vessel with N₂.

  • Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen. Wash the pad with methanol (50 mL).

Step 5: Anhydrous Hydrochloride Salt Precipitation

  • Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil.

  • Dissolve the oil in 100 mL of anhydrous diethyl ether (or MTBE).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 1.05 equivalents of 4N HCl in dioxane under vigorous stirring.

    • Self-Validating Checkpoint: A white, highly crystalline solid will immediately precipitate. Because the primary amine salt is highly insoluble in ether, while trace secondary amines and unreacted nitriles remain soluble, this precipitation acts as an automatic, self-purifying thermodynamic trap.

  • Filter the solid, wash with cold ether, and dry under vacuum to afford (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

IV. Troubleshooting & FAQs

Q1: I am observing a significant amount of a higher molecular weight impurity in my LC-MS. What is it, and how do I prevent it? A1: This is the secondary amine byproduct (bis-alkylation). During the reduction, the intermediate aldimine reacts with the newly formed primary amine, eliminating ammonia to form a secondary imine, which then reduces to a secondary amine. To prevent this, you must conduct the hydrogenation in the presence of excess ammonia (e.g., 7N NH₃ in Methanol). According to1[1], the excess ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium entirely toward the primary amine[2].

Q2: Can I use Lithium Aluminum Hydride (LAH) or Alane to reduce the carbonitrile? It seems faster than setting up a high-pressure hydrogenation. A2: This is strongly discouraged due to severe safety risks. While LAH is a textbook nitrile reducing agent, pyrazole-5-carbonitriles have been documented to form highly unstable, explosive solid aluminum complexes during alane/LAH reduction. A3[3] reported a severe detonation during the large-scale alane reduction of a similar pyrazole-carbonitrile, with the isolated complex detonating below 60 °C. Catalytic hydrogenation is the self-validating, safe standard for this scaffold.

Q3: My final hydrochloride salt is a sticky gum instead of a free-flowing powder. How can I improve the crystallization? A3: Gummy salts typically result from the presence of water or excess unreacted HCl during salt formation. Never use aqueous HCl for this step. Instead, isolate the free base, dissolve it in an anhydrous, non-polar solvent (like diethyl ether), and precipitate the salt using a strict stoichiometric amount of anhydrous HCl in dioxane[4]. The lack of water prevents the hygroscopic salt from dissolving into a localized aqueous layer, forcing it to crash out as a pristine crystal lattice.

V. References

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group , ACS Chemical Health & Safety. 3

  • WO2010127855A1 - Substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands , Google Patents. 4

  • Catalytic Reduction of Nitriles , Thieme Connect. 1

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers , Catalysts (MDPI). 2

Sources

Optimization

Technical Support Center: Purification and Recrystallization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

Welcome to the dedicated technical support guide for the purification and recrystallization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification and recrystallization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we will delve into the practical and theoretical aspects of its purification, providing troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification and recrystallization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Issue 1: Low or No Crystal Formation After Cooling

Symptoms:

  • The solution remains clear even after cooling to room temperature and then in an ice bath.

  • No significant solid precipitate is observed.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. The microscopic scratches can serve as nucleation sites for crystal growth.[1]

      • Seeding: Introduce a tiny, pure crystal of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride into the solution. This "seed" crystal provides a template for further crystal formation.[1]

  • Excess Solvent: Using too much solvent is a common reason for poor yield. The concentration of the compound may not be high enough to exceed its solubility limit upon cooling.

    • Solution:

      • Gently heat the solution to evaporate some of the solvent.

      • Continue to remove solvent until you observe slight turbidity (cloudiness) at the boiling point, indicating a saturated solution.

      • Allow the concentrated solution to cool slowly.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms:

  • An oily, liquid layer separates from the solution upon cooling instead of solid crystals.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point, leading to the formation of an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]

  • Inappropriate Solvent System: The chosen solvent may not be ideal for this specific compound.

    • Solution: Experiment with different solvent systems. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation, can be effective.[1][2] For amine hydrochlorides, polar protic solvents or mixtures with anti-solvents are often a good starting point.

Issue 3: Colored Impurities in the Final Product

Symptoms:

  • The isolated crystals have a noticeable color (e.g., yellow or brown) instead of being white or off-white.

Possible Causes & Solutions:

  • Presence of Chromophoric Byproducts: Side reactions during the synthesis of pyrazoles can generate colored impurities.[3]

    • Solutions:

      • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[3]

      • Acidic Wash: Unreacted hydrazine starting materials can often be removed by an acidic wash during the workup phase before recrystallization, as they will form water-soluble salts.[3]

Issue 4: Poor Recovery/Low Yield

Symptoms:

  • The final mass of the purified crystals is significantly lower than expected.

Possible Causes & Solutions:

  • Using Too Much Solvent: As mentioned earlier, this is a primary cause of low yield.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

  • Premature Crystallization During Hot Filtration: If there are insoluble impurities that need to be removed by filtering the hot solution, the desired compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-warmed funnel and filter flask. Dilute the hot solution with a small amount of extra hot solvent before filtration to prevent premature crystallization.[5][6]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can redissolve a significant portion of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride?

As a hydrochloride salt, the compound is expected to be polar. Therefore, polar solvents are a good starting point for screening.

Solvent CategoryExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolOften good single solvents for polar compounds, offering a significant difference in solubility at hot versus cold temperatures.[1]
Water Distilled WaterAs a highly polar solvent, it could be effective, especially in a mixed solvent system with an alcohol.
Ketones AcetoneA polar aprotic solvent that can be a good choice.
Esters Ethyl AcetateCan be used, potentially as part of a mixed solvent system.

Screening Protocol:

  • Place a small amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature.

  • Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[7][8]

  • If the compound is insoluble in the hot solvent, that solvent is unsuitable.

  • If the compound is soluble at room temperature, that solvent may be useful as the "good" solvent in a mixed-solvent system.

Q2: How do I perform a mixed-solvent recrystallization for this compound?

A mixed-solvent recrystallization is useful when no single solvent provides the ideal solubility characteristics.[2] A common approach is the solvent/anti-solvent method.[9]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride in the minimum amount of a hot "good" solvent (one in which it is readily soluble).[5]

  • While the solution is still hot, add a "poor" solvent (an anti-solvent, one in which the compound is insoluble) dropwise until you observe persistent turbidity (cloudiness).[9]

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[6]

Q3: What are the likely impurities I might be trying to remove?

The impurities will depend on the synthetic route used to prepare the compound. Common impurities in pyrazole synthesis can include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor was used, the formation of a regioisomeric pyrazole is possible.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.[3]

  • Pyrazoline Intermediates: Incomplete aromatization can result in the presence of pyrazoline byproducts.[3]

Q4: Can I use other purification methods if recrystallization fails?

Yes, if recrystallization proves to be challenging, other techniques can be employed:

  • Column Chromatography: While often more time-consuming for large quantities, column chromatography using silica gel can be very effective. For basic compounds like amines that may interact strongly with acidic silica gel, the silica can be deactivated with a small amount of triethylamine in the eluent.[1][10]

  • Acid-Base Extraction: This technique can be useful for separating the amine hydrochloride from non-basic impurities. The free base can be generated, extracted into an organic solvent, and then the hydrochloride salt can be reformed and precipitated.[3]

III. Visualization of Experimental Workflow

Decision Tree for Recrystallization Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for recrystallization.

Solvent_Selection start Start: Crude Amine HCl test_rt_sol Test Solubility in Solvent at Room Temperature start->test_rt_sol is_soluble_rt Is it Soluble? test_rt_sol->is_soluble_rt test_hot_sol Test Solubility in Hot Solvent is_soluble_rt->test_hot_sol No good_solvent Good Solvent for Mixed System is_soluble_rt->good_solvent Yes is_soluble_hot Is it Soluble? test_hot_sol->is_soluble_hot cool_solution Cool Solution is_soluble_hot->cool_solution Yes poor_solvent Poor Solvent (Potential Anti-Solvent) is_soluble_hot->poor_solvent No crystals_form Do Crystals Form? cool_solution->crystals_form good_single_solvent Good Single Solvent crystals_form->good_single_solvent Yes try_another_solvent Try Another Solvent crystals_form->try_another_solvent No (Too Soluble when Cold) poor_solvent->try_another_solvent try_mixed_solvent Use as 'Good' Solvent in Mixed System good_solvent->try_mixed_solvent

Caption: A decision-making flowchart for selecting a suitable recrystallization solvent.

IV. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF. Retrieved from [Link]

  • Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem?. r/chemistry. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance when reacting with (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

Welcome to the Technical Support Center for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7). As a Senior Application Scientist, I have designed this portal to help researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7).

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the unique steric and electronic hurdles associated with this specific building block. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Mechanistic Overview & Causality

Working with (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride presents a trifecta of synthetic challenges:

  • The Steric Shield: The massive tert-butyl group at the C3 position creates a significant steric umbrella. Even though the primary amine is extended by a methylene spacer (-CH2-NH2), the bulk of the pyrazole ring heavily crowds the transition state during nucleophilic attack.

  • Annular Tautomerism: Pyrazoles undergo rapid proton exchange between the two ring nitrogens[1]. Depending on the solvent, the equilibrium can shift to a conformer where the tert-butyl group is brought into closer spatial proximity to the methylamine, exacerbating steric hindrance and altering the hydrogen-bonding network[1].

  • The Salt Penalty: As a hydrochloride salt, the amine must be free-based in situ. Utilizing bulky tertiary amines (like DIPEA) for neutralization introduces additional steric clash in an already crowded microenvironment, severely depressing reaction kinetics.

Tautomerization Equilibrium Annular Tautomerism (Solvent Dependent) TautomerB NH adjacent to methylamine (H-bonding alters nucleophilicity) Equilibrium->TautomerB TautomerA NH adjacent to tert-butyl (Steric crowding increased) TautomerA->Equilibrium Impact Variable Reactivity & Transition State Clash TautomerA->Impact TautomerB->Impact

Annular tautomerism of the pyrazole ring and its impact on steric crowding.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do my standard EDC/HOBt amide couplings fail or yield <30% with this amine? A: Standard carbodiimide chemistry (EDC/HOBt) lacks the electrophilic activation required to overcome the steric penalty of the tert-butyl-pyrazole moiety. The transition state is too crowded for the amine to efficiently attack the HOBt-active ester. Solution: Switch to HATU . HATU forms a highly active 7-azabenzotriazol-1-yl ester. The nitrogen at the 7-position of the HOAt leaving group provides intramolecular general base catalysis, effectively "pulling" the bulky amine into the transition state and accelerating the reaction[2].

Q: I am using HATU, but my yields are still inconsistent. What am I doing wrong? A: The issue is likely your choice of base. Most protocols default to N,N-Diisopropylethylamine (DIPEA). However, DIPEA is highly sterically hindered. When you combine a bulky base, a bulky amine salt, and a bulky active ester, the localized crowding prevents efficient deprotonation and nucleophilic attack. Solution: Swap DIPEA for N-Methylmorpholine (NMM) . NMM is a smaller, less hindered tertiary amine that efficiently free-bases the hydrochloride salt without contributing to transition-state crowding.

Q: How can I successfully perform a reductive amination with this amine and a bulky ketone? A: Direct reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)3) often fails here because imine formation is the rate-limiting step; the steric bulk prevents the initial condensation. Solution: Utilize a stepwise approach with Titanium(IV) isopropoxide (Ti(OiPr)4) . Ti(OiPr)4 acts as a powerful Lewis acid, coordinating to both the carbonyl oxygen and the pyrazole nitrogens, forcing the formation of the intermediate imine/carbinolamine complex before you introduce the reducing agent[3].

Part 3: Quantitative Optimization Data

To guide your reagent selection, refer to the optimized parameters in Table 1, which summarizes the impact of base and coupling reagent selection on the reaction trajectory.

Table 1: Quantitative Comparison of Amide Coupling Conditions

Coupling ReagentBaseSolventReaction TimeExpected YieldSteric Tolerance
EDC / HOBtDIPEA (3.0 eq)DMF24 h< 30%Poor
HATUDIPEA (3.0 eq)DMF12 h45 - 55%Moderate
HATU NMM (3.0 eq) DMF / NMP 4 - 6 h > 85% Excellent
COMU2,4,6-CollidineNMP4 h> 80%Excellent

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Optimized Amide Coupling (HATU / NMM)

This protocol utilizes intramolecular base catalysis to bypass steric shielding.

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition & Validation: Add N-Methylmorpholine (NMM, 3.0 eq) dropwise.

    • Self-Validating Checkpoint: Within 2-3 minutes, the solution must transition to a distinct yellow color. This visual cue confirms the successful generation of the highly active HOAt ester. If the solution remains colorless, your HATU has likely degraded.

  • Amine Introduction: Add (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

AmideCoupling Start Start: (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl BaseChoice Base Selection: Avoid bulky DIPEA Start->BaseChoice NMM Add N-Methylmorpholine (NMM) (Small, efficient free-basing) BaseChoice->NMM CouplingReagent Coupling Reagent: Avoid EDC/HOBt NMM->CouplingReagent HATU Use HATU (Highly active for hindered amines) CouplingReagent->HATU Solvent Solvent: DMF or NMP Concentration: 0.2 - 0.5 M HATU->Solvent Success Successful Amide Bond Formation High Yield Solvent->Success

Workflow for optimizing amide coupling with sterically hindered pyrazole amines.

Protocol B: Lewis Acid-Mediated Reductive Amination

This protocol forces imine formation prior to reduction, ideal for bulky ketones.

  • Imine Formation: Combine the ketone (1.0 eq) and (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (1.2 eq) in anhydrous THF (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 (2.0 eq) followed by NMM (1.2 eq, strictly to neutralize the HCl salt). Stir at room temperature for 6-12 hours.

    • Self-Validating Checkpoint: The solution will gradually turn slightly turbid or yellow. This indicates the successful displacement of isopropanol and the formation of the transient imine/carbinolamine titanium complex.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (2.0 eq) portion-wise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench carefully with 1N NaOH to precipitate titanium salts (TiO2). Filter the resulting slurry through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Part 5: References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Efficient Neutralization of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are experiencing yield loss, emulsion issues, or isolation difficulties when attempting to free-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are experiencing yield loss, emulsion issues, or isolation difficulties when attempting to free-base (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride.

Below, you will find the physicochemical causality behind these challenges, targeted troubleshooting FAQs, and self-validating experimental protocols.

Part 1: Physicochemical Causality (The "Why")

To understand why this specific compound is difficult to isolate, we must look at its structural thermodynamics:

  • Bifunctional Polarity: The molecule contains both a pyrazole ring (conjugate acid pKa ~2.5) and a primary methylamine group (conjugate acid pKa ~10.6)[1][2].

  • Protonation State: In the hydrochloride salt form, the primary amine is protonated ( −NH3+​ ). To fully neutralize the molecule to its free base, the aqueous environment must be adjusted to a pH > 12.

  • Aqueous Retention: Even in its neutral free base form, the molecule possesses multiple hydrogen-bond donors and acceptors (the pyrazole −NH− and the primary −NH2​ ). Because of its low molecular weight (153.22 g/mol ), it forms a highly stable hydrogen-bonding network with water, making it notoriously difficult to extract into standard organic solvents[3].

Part 2: Troubleshooting & FAQs

Q: Why is my yield so low when extracting the free base with standard solvents like Dichloromethane (DCM) or Ethyl Acetate after adding NaOH? A: The free base of (3-tert-butyl-1H-pyrazol-5-yl)methylamine is highly hydrophilic. Standard non-polar solvents like pure DCM or ethyl acetate lack the hydrogen-bond accepting/donating capacity required to disrupt the amine's aqueous interactions. This results in a poor partition coefficient, leaving the majority of your product trapped in the aqueous layer[3][4].

Q: I don't have access to specialized resins. How do I force the free base into an organic layer during liquid-liquid extraction? A: You must alter the thermodynamics of the biphasic system using a two-pronged approach. First, saturate the aqueous layer with an inorganic salt (e.g., NaCl or K2​CO3​ ) to decrease the solubility of the organic amine in water (the "salting-out" effect)[3]. Second, use a mixed-solvent system such as 10% Methanol in DCM. The methanol acts as a phase-transfer modifier, providing the necessary hydrogen bonding to pull the polar free base across the phase boundary[4][5]. (See Protocol C).

Q: Is there a way to neutralize the hydrochloride salt completely without an aqueous workup? A: Yes. The most robust method to avoid aqueous solubility issues entirely is to use a weakly basic, macroporous anion-exchange resin like Amberlyst® A21[6]. By suspending the hydrochloride salt in an organic solvent and adding the resin in its free base form, the resin scavenges the HCl directly. You simply filter off the resin and evaporate the solvent to obtain the pure free base[7][8]. (See Protocol A).

Q: I am running parallel syntheses. How can I neutralize and purify the free base rapidly without manual extractions? A: Strong Cation Exchange (SCX) "catch-and-release" columns are ideal for small-scale (<1 g) or parallel workflows[9]. The SCX resin contains sulfonic acid groups that trap the protonated amine. You can wash away non-basic impurities with methanol, and then elute the pure free base using a solution of ammonia in methanol[9][10]. (See Protocol B).

Part 3: Decision Workflow

Use the following logical workflow to select the optimal neutralization strategy based on your experimental constraints.

G Start Neutralization of (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl Decision What is the primary experimental constraint? Start->Decision Resin Amberlyst A21 Resin (Non-Aqueous) Decision->Resin Avoiding aqueous loss (Scale-up) SCX SCX SPE Column (Catch & Release) Decision->SCX Speed & Purification (Small scale) LLE Liquid-Liquid Extraction (Salting Out) Decision->LLE Reagent availability (Traditional) ResinOut Filter resin & evaporate solvent. Yields pure free base without water. Resin->ResinOut SCXOut Elute with 2M NH3 in MeOH. Ideal for parallel purification. SCX->SCXOut LLEOut Extract with 10% MeOH/DCM. Cost-effective for bulk processing. LLE->LLEOut

Figure 1: Decision matrix for selecting the optimal amine neutralization protocol.

Part 4: Validated Experimental Protocols

Protocol A: Non-Aqueous Free-Basing via Amberlyst A21 Resin (Recommended)

This protocol is a self-validating system that entirely bypasses the risk of losing the water-soluble free base in an aqueous layer[7][8].

  • Preparation: Weigh the (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride salt and dissolve/suspend it in anhydrous Methanol or Acetonitrile (approx. 10 mL per gram of salt).

  • Resin Addition: Add 3 to 4 mass equivalents of Amberlyst® A21 free base resin (pre-washed with methanol) to the stirring solution[7].

  • Incubation: Stir the suspension at room temperature for 2–3 hours.

  • Validation Step: Spot an aliquot of the liquid phase onto wet pH indicator paper. The pH should read neutral to slightly basic (~pH 8-9), confirming the HCl has been fully scavenged by the resin. If acidic, add more resin and stir for an additional hour.

  • Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin cake with an additional 2 volumes of methanol to ensure total product recovery.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure free base as an oil or low-melting solid.

Protocol B: SCX Catch-and-Release (For Parallel Synthesis)

Ideal for rapid execution and built-in purification of small-scale batches[9][10].

  • Conditioning: Condition a pre-packed SCX (Strong Cation Exchange) SPE cartridge with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve the amine hydrochloride salt in a minimum volume of Methanol and load it onto the column. The protonated amine will bind to the sulfonic acid stationary phase.

  • Washing: Wash the column with 3 CV of Methanol to elute any non-basic impurities.

  • Validation Step: Check the wash fractions via TLC (ninhydrin stain). There should be no amine present, validating that the product is securely "caught" on the column.

  • Elution: Elute the free base by passing 2–3 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH) through the column[9].

  • Isolation: Concentrate the ammoniacal fractions under vacuum to yield the free base.

Protocol C: Aqueous Liquid-Liquid Extraction with Salting Out

For bulk processing when resins or columns are unavailable[3][4].

  • Dissolution & Basification: Dissolve the amine hydrochloride in a minimum amount of distilled water. Cool in an ice bath. Slowly add 2M NaOH dropwise until the pH is strictly >12 (verify with pH paper)[4].

  • Salting Out: Add solid NaCl to the aqueous layer and stir until the solution is fully saturated (undissolved salt remains visible)[3].

  • Extraction: Extract the aqueous layer 4 to 5 times with equal volumes of 10% Methanol in DCM [4][5].

  • Validation Step: After the 5th extraction, spot the aqueous layer on a TLC plate and stain with ninhydrin. If a purple/blue spot appears upon heating, the amine is still present, and further extractions are required.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Note: Do not wash the combined organics with brine, as the methanol content may cause the product to partition back into the aqueous wash.

Part 5: Method Comparison Data

MethodologyOptimal ScaleTypical YieldProcessing TimeKey Advantage
Amberlyst A21 Resin 1 g to >100 g>90%1–3 hoursZero aqueous product loss; highly scalable.
SCX Catch-and-Release <1 g (Parallel)85–95%<1 hourBuilt-in purification; rapid execution.
10% MeOH/DCM + NaCl Any70–85%2–4 hoursUses standard, inexpensive lab reagents.

References

  • Imperial College London. "Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity." imperial.ac.uk.
  • Stack Exchange. "What is the pKa of methylamine - Chemistry Stack Exchange." stackexchange.com.
  • Benchchem. "Technical Support Center: Amine Alkylation for Polyamine Synthesis." benchchem.com.
  • Reddit. "Removing product from aqueous layer : r/chemistry." reddit.com.
  • DuPont. "DuPont™ AmberLyst™ A21 Ion Exchange Resin Product Data Sheet." dupont.com.
  • Sigma-Aldrich. "Amberlyst® A21 Ion Exchange Resin free base." sigmaaldrich.com.
  • ACS Publications. "Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines." acs.org.
  • ACS Publications. "Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling of a Benzyl Carbonate." acs.org.
  • Google Patents. "WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof." google.com.
  • ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." researchgate.net.
  • PMC - NIH. "Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study." nih.gov.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Chemical Purity of (3-tert-butyl-1H-pyrazol-5-yl)methylamine Hydrochloride Batches

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of a compound's safety, efficacy, and reproducibility. The subject of this guide, (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, is a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmacologically active molecules. Even trace impurities can have unforeseen consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.

This guide provides an in-depth comparison of orthogonal analytical methodologies for validating the purity of incoming batches of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q3A guidelines for impurities in new drug substances, which mandate a rigorous process for the reporting, identification, and qualification of impurities.[1][2][3] By employing a multi-faceted analytical strategy, we can build a comprehensive and trustworthy purity profile for every batch, ensuring the integrity of downstream research and development.

Chapter 1: The Analytical Gauntlet - An Orthogonal Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonal methods —techniques that measure the same attribute (purity) through different physicochemical principles. This minimizes the risk of an impurity co-eluting or being otherwise masked by a single method. For (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, our recommended primary validation suite consists of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: Reverse-phase HPLC with UV detection is the cornerstone of purity assessment for most small organic molecules. The choice is deliberate: the hydrochloride salt of our target analyte is highly polar and water-soluble, making it ideal for reverse-phase chromatography. The pyrazole ring contains a chromophore that allows for sensitive detection by UV spectrophotometry.[4] We use the area percent method, which provides a rapid and precise quantification of the main peak relative to any impurity peaks.

Experimental Protocol: Purity Determination by RP-HPLC

  • Principle: The sample is dissolved in a mobile phase and injected into a column packed with a nonpolar stationary phase (C18). A polar mobile phase is pumped through the column. Components separate based on their relative affinity for the two phases, with more polar compounds eluting faster. A UV detector measures the absorbance of the eluate, generating a chromatogram where peak area is proportional to concentration.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reagents and Materials:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB C18).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride reference standard and test batches.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Trustworthiness - System Suitability Test (SST): Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use only if the following criteria, based on USP <621> and ICH guidelines, are met:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent) injection.

    • Calculate the percentage purity using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any individual impurity exceeding the reporting threshold of 0.05%.[2]

¹H NMR Spectroscopy: The Structural Fingerprint

Expertise & Experience: While HPLC excels at quantification, ¹H NMR provides an unparalleled view of the molecule's structure. It serves as a definitive identity test and can detect impurities that may not have a UV chromophore or might co-elute with the main peak in HPLC. By comparing the integral of signals from the analyte to those of a certified internal standard of known concentration (quantitative NMR or qNMR), we can determine an absolute purity value (w/w %), which is independent of the analyte's own purity.

Experimental Protocol: Identity and Purity by ¹H NMR

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (in this case, protons) to resonate. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a unique "fingerprint" of the molecule's structure.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Reagents and Materials:

    • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).

    • NMR tubes.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrumental Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16 or 32 (to improve signal-to-noise ratio).

  • Data Analysis:

    • Identity Confirmation: Compare the obtained spectrum with the reference spectrum of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride. Key expected signals include a singlet for the tert-butyl group, a singlet for the pyrazole CH, and signals for the methylamine group.

    • Purity Assessment: Carefully inspect the baseline for any small peaks that do not correspond to the main compound or the solvent. Integrate these impurity peaks relative to a known peak from the main compound (e.g., the 9 protons of the tert-butyl group) to estimate their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Investigator

Expertise & Experience: When unknown impurities are detected by HPLC or NMR, LC-MS is the primary tool for identification. It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. This allows us to obtain the exact molecular weight of an impurity, which is a critical first step in elucidating its structure. This is essential for meeting ICH Q3A requirements, which mandate the structural identification of any impurity above the identification threshold (typically 0.10%).[2]

Experimental Protocol: Impurity Identification by LC-MS

  • Principle: The sample is separated using an HPLC method similar to the purity protocol. The eluent from the column is then introduced into the ion source of a mass spectrometer, which ionizes the molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight data for each component.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).

  • Methodology:

    • Use the same HPLC method as described in section 1.1, but replace the TFA in the mobile phase with a volatile buffer like 0.1% formic acid to ensure compatibility with the MS detector.

    • MS Conditions (Example for ESI+):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: 50-500 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis:

    • Correlate the impurity peaks in the UV chromatogram with their corresponding mass spectra.

    • The molecular ion ([M+H]⁺) in the mass spectrum provides the molecular weight of the impurity. This data, combined with knowledge of the synthesis route, allows for a confident structural assignment.

Chapter 2: The Validation Workflow and Potential Pitfalls

A systematic workflow ensures that every batch is evaluated consistently and comprehensively. This process is a self-validating system, with checks and balances at each stage.

G cluster_0 Batch Reception & Initial Checks cluster_1 Primary Analytical Testing cluster_2 Data Review & Investigation cluster_3 Final Disposition Batch Receive New Batch Paperwork Verify CoA & Paperwork Batch->Paperwork Visual Visual Inspection (Color, Appearance) Paperwork->Visual Solubility Solubility Test Visual->Solubility HPLC_SST HPLC System Suitability (SST) Solubility->HPLC_SST NMR_Test ¹H NMR Identity & Purity Screen Solubility->NMR_Test HPLC_Test HPLC Purity Test HPLC_SST->HPLC_Test Data_Review Review HPLC & NMR Data HPLC_Test->Data_Review NMR_Test->Data_Review Compare Compare to Specification Data_Review->Compare OOS Out of Specification (OOS)? Compare->OOS LCMS_ID LC-MS for Impurity ID (if > 0.10%) OOS->LCMS_ID Yes Pass Release Batch for Use OOS->Pass No Fail Reject Batch LCMS_ID->Fail

Caption: Overall workflow for validating a new batch.

Anticipating Common Impurities

Understanding the synthesis of pyrazoles, often via methods like the Knorr pyrazole synthesis, allows us to predict likely impurities.[5] This proactive approach is a hallmark of an experienced analytical team.

  • Starting Materials: Unreacted tert-butylhydrazine or its precursors.

  • By-products: Regioisomers can form if the synthesis involves an unsymmetrical 1,3-dicarbonyl equivalent.

  • Degradation Products: The primary amine is susceptible to oxidation over time or under harsh conditions.

G SM1 Unsymmetrical 1,3-Dicarbonyl Precursor Condensation\nReaction Condensation Reaction SM1->Condensation\nReaction SM2 tert-Butylhydrazine SM2->Condensation\nReaction Product (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl Impurity3 Oxidative Degradant Product->Impurity3 Storage/ Stress Impurity1 Regioisomer Impurity (e.g., 5-tert-butyl isomer) Impurity2 Unreacted Starting Materials Condensation\nReaction->Product Condensation\nReaction->Impurity1 Condensation\nReaction->Impurity2

Caption: Potential impurity formation pathways.

Chapter 3: Interpreting the Data - A Comparative Analysis

The true power of the orthogonal approach is realized when the data is consolidated and compared. Discrepancies between methods can reveal hidden issues. For example, a batch may appear 99.5% pure by HPLC, but ¹H NMR might reveal a significant impurity with a poor UV chromophore that was underestimated by the first method.

Table 1: Hypothetical Comparative Purity Data for Different Batches

Parameter Batch A Batch B Batch C Specification
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
Purity by HPLC (Area %) 99.6%98.5%99.7%≥ 99.0%
Purity by ¹H NMR (Qualitative) Conforms to structureConforms to structureConforms, minor unknown peaksConforms to structure
Highest Unknown Impurity (HPLC) 0.15% at RRT 1.20.80% at RRT 0.90.08% at RRT 1.4≤ 0.10%
Total Impurities (HPLC) 0.40%1.50%0.30%≤ 1.0%
LC-MS on Impurity >0.10% MW=152. Identified as regioisomer.N/AN/ARequired if >0.10%
Final Disposition FAIL (Single impurity > 0.10%)FAIL (Total impurities > 1.0%)PASS -

Analysis:

  • Batch A fails despite high overall purity because a single unknown impurity exceeds the identification and qualification threshold, requiring further safety assessment.[3][6]

  • Batch B fails due to high total impurities, indicating a poorly controlled synthesis or purification process.

  • Batch C passes all criteria. Its appearance is slightly off-spec, which should be noted but may be acceptable depending on the intended use.

Conclusion

Validating the chemical purity of (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride is a rigorous, multi-step process that underpins the quality of subsequent research and development. A strategy that synergistically combines the quantitative strength of HPLC, the structural confirmation of NMR, and the investigative power of LC-MS provides the highest degree of confidence. This orthogonal approach, guided by the principles of regulatory bodies like the ICH, ensures that each batch is not just a chemical entity, but a reliable and well-characterized tool for the advancement of science. Adherence to these self-validating protocols is not about compliance; it is about a commitment to scientific integrity.

References

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Veeprho URL
  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL
  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL
  • Title: Identifying and removing byproducts in pyrazole synthesis Source: BenchChem URL
  • Title: Analytical method validation as per ich and usp Source: Slideshare URL
  • Title: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole Source: BenchChem URL
  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

Sources

Comparative

Elemental analysis results for (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride

Application Note: Orthogonal Purity Assessment of Pyrazole Building Blocks The accurate determination of chemical purity is a foundational requirement in pharmaceutical development. For highly functionalized building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Purity Assessment of Pyrazole Building Blocks

The accurate determination of chemical purity is a foundational requirement in pharmaceutical development. For highly functionalized building blocks such as (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1028458-52-7)[1], relying solely on traditional chromatographic methods (e.g., HPLC-UV) can lead to critical miscalculations in downstream stoichiometry.

This guide provides an objective comparison of Elemental Analysis (CHN), Quantitative NMR (qNMR), and HPLC-UV. By examining the theoretical and experimental elemental analysis results of this specific pyrazole derivative, we demonstrate why an orthogonal analytical strategy is essential for establishing the true mass fraction of active pharmaceutical ingredients (APIs)[2].

The Analytical Challenge: (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl

The target molecule, (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, features a sterically bulky tert-butyl group and a highly polar amine hydrochloride salt[3].

  • Molecular Formula: C8H15N3 · HCl (C8H16ClN3)[4]

  • Molar Mass: 189.69 g/mol [4]

  • Theoretical Elemental Composition: Carbon (50.66%), Hydrogen (8.50%), Nitrogen (22.16%), Chlorine (18.69%).

The Causality of Analytical Blind Spots: Because amine hydrochlorides are inherently hygroscopic, they readily absorb atmospheric moisture. Furthermore, the synthesis of pyrazole derivatives often leaves behind inorganic salts or non-UV-active residual solvents. HPLC-UV only detects chromophore-containing species, meaning a sample could show 99.9% chromatographic purity while containing 5% water by mass. To establish the absolute purity, we must employ primary ratio methods (qNMR)[5] and macroscopic elemental profiling (CHN analysis)[6].

Comparative Methodology: EA vs. qNMR vs. HPLC

Elemental Analysis (CHN)

Organic elemental analysis utilizes dynamic flash combustion (Dumas method) to determine the exact mass percentages of Carbon, Hydrogen, and Nitrogen[7]. The sample is combusted at temperatures exceeding 1000°C in an oxygen-rich environment, converting the organic matrix into uniform gases (CO2, H2O, N2) which are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[8].

Quantitative NMR (qNMR)

Unlike chromatography, qNMR does not require a compound-specific calibration curve[5]. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it. By adding a highly pure, structurally distinct internal standard (e.g., Maleic acid traceable to NIST) to the sample, the absolute mass fraction of the pyrazole can be calculated with high precision[9].

Purity_Assessment API (3-tert-butyl-1H-pyrazol-5-yl) methylamine HCl EA Elemental Analysis (CHN) Detects macroscopic impurities (Water, Inorganic Salts) API->EA qNMR Quantitative 1H-NMR Absolute quantitation Primary ratio method API->qNMR HPLC HPLC-UV Chromatographic purity Misses non-UV active species API->HPLC Decision Orthogonal Purity Validation (True Mass Fraction) EA->Decision qNMR->Decision HPLC->Decision

Figure 1: Orthogonal analytical strategy for absolute purity determination of API building blocks.

Experimental Data & Performance Comparison

To objectively compare these techniques, we evaluated two simulated batches of (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl:

  • Batch A: High-purity, extensively dried standard.

  • Batch B: A standard batch exposed to ambient humidity, retaining ~2.5% water by mass.

Table 1: Quantitative Comparison of Purity Determination Methods
Analytical MethodMetric AssessedTheoreticalBatch A (Dry)Batch B (Hygroscopic)Conclusion
HPLC-UV (254 nm) Area % Purity100.0%99.8%99.8%Fails to detect water; overestimates purity.
CHN Analysis (C) Mass % Carbon50.66%50.61%49.39%Detects mass dilution; C% drops proportionally.
CHN Analysis (N) Mass % Nitrogen22.16%22.11%21.60%Confirms mass dilution alongside Carbon.
1H-qNMR Absolute Mass %100.0%99.5%97.1%Accurately quantifies the true API mass fraction.

Data Interpretation: Batch B demonstrates the critical flaw of relying solely on HPLC. The chromatographic purity remains 99.8% because water has no UV absorbance. However, the CHN elemental analysis immediately flags a discrepancy: the Carbon and Nitrogen mass percentages are ~1.2% and ~0.5% lower than theoretical values, respectively. The qNMR absolute purity calculation confirms that the true active mass fraction is only 97.1%.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: CHN Elemental Analysis via Flash Combustion

Causality: Accurate weighing is the most critical source of error in microanalysis. Because the TCD measures absolute gas volumes, any error in the initial sample weight directly skews the final percentage[6].

  • Calibration: Calibrate the elemental analyzer using a certified reference standard (e.g., Sulfanilamide, C=41.81%, H=4.68%, N=16.27%) across a range of 0.5 mg to 5.0 mg[8].

  • Sample Preparation: Using a microbalance (resolution of 0.001 mg), accurately weigh 2.000 to 3.000 mg of (3-tert-butyl-1H-pyrazol-5-yl)methylamine HCl into a tin capsule.

  • Combustion: Drop the sealed capsule into the combustion reactor maintained at >1000°C with an oxygen flow rate of 400 mL/min[8].

  • Reduction & Separation: Pass the combustion gases through a copper reduction tube to remove excess O2 and reduce nitrogen oxides to N2[7]. Separate the gases (N2, CO2, H2O) via a GC column.

  • Detection: Quantify the eluting gases using the TCD and calculate the mass percentages against the sulfanilamide calibration curve.

CHN_Workflow A Sample Weighing (2-3 mg in Sn capsule) B Dynamic Flash Combustion (>1000°C in O2) A->B Introduction C Catalytic Reduction (Cu removes excess O2) B->C Combustion Gases D Gas Chromatographic Separation C->D N2, CO2, H2O E Thermal Conductivity Detection (TCD) D->E Elution F Elemental Composition (%C, %H, %N) E->F Signal Integration

Figure 2: Mechanistic workflow of CHN elemental analysis via dynamic flash combustion.

Protocol B: Absolute Purity Determination via 1H-qNMR

Causality: For qNMR to act as a primary ratio method, the longitudinal relaxation time (T1) of all quantified protons must be accounted for. If the relaxation delay (D1) is too short, the nuclei will not fully relax between pulses, leading to truncated integrals and artificially low purity values[2].

  • Standard Selection: Select an internal standard (IS) that is highly pure, non-hygroscopic, and has NMR signals that do not overlap with the pyrazole derivative (e.g., Maleic acid, singlet at ~6.2 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the pyrazole sample and ~5.0 mg of the IS into the same vial using an analytical microbalance.

  • Dissolution: Dissolve the mixture completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6)[10].

  • Acquisition Parameters: Set the NMR spectrometer to acquire data with a 90° pulse angle. Determine the longest T1 relaxation time of the target protons. Set the relaxation delay (D1) to ≥5×T1 (typically 30-60 seconds) to ensure >99% signal recovery[2].

  • Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the tert-butyl singlet (~1.3 ppm, 9H) of the sample and the IS peak. Calculate the absolute purity using the standard qNMR equation (comparing integral ratios, number of protons, and molar masses).

Conclusion

For highly functionalized, salt-form building blocks like (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride, relying on a single analytical technique is a systemic risk. While HPLC-UV is excellent for identifying structurally related organic impurities, it operates with a fundamental blind spot regarding inorganic salts and moisture.

As demonstrated by the comparative data, CHN Elemental Analysis serves as a rapid, macroscopic gatekeeper that instantly highlights mass-balance discrepancies. When coupled with qNMR , which provides absolute quantitation without the need for identical reference standards, researchers can establish a self-validating, orthogonal profile of their compounds, ensuring absolute stoichiometric accuracy in downstream drug development.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

  • Quantitative 31 P-NMR for Purity Determination of Organophosphorus Compounds. J-Stage. Available at:[Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at:[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. Available at:[Link]

  • (3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride. ChemBK. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride
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(3-tert-butyl-1H-pyrazol-5-yl)methylamine hydrochloride
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